n-(6-aminohexyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(6-aminohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPJZTWQTUPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964311 | |
| Record name | N-(6-Aminohexyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49631-88-1 | |
| Record name | N-Acetyl-1,6-diaminohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049631881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Aminohexyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(6-aminohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-aminohexyl)acetamide is a chemical compound of interest in various scientific domains. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its known characteristics. The information is presented to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.
Chemical and Physical Properties
This compound, with the IUPAC name this compound, is a diamine derivative. Its fundamental properties are summarized below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 49631-88-1 | PubChem |
| Molecular Formula | C₈H₁₈N₂O | PubChem |
| Molecular Weight | 158.24 g/mol | PubChem |
| Melting Point | 78 - 80 °C | Sigma-Aldrich |
| Boiling Point | 221 °C | Sigma-Aldrich |
| logP (Octanol/Water Partition Coefficient) | < 0.3 (at 25 °C) | Sigma-Aldrich |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below. Researchers should verify these with experimental data.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, methylene protons of the hexyl chain, and amine protons. The chemical shifts would be influenced by the adjacent functional groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the six distinct methylene carbons of the hexyl chain. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an N-acetylated diamine. |
Experimental Protocols
Synthesis of this compound via Selective Acetylation
This procedure focuses on the mono-acetylation of 1,6-hexanediamine using acetic anhydride under controlled pH conditions in an aqueous medium.
Materials:
-
1,6-Hexanediamine
-
Acetic Anhydride
-
Hydrochloric Acid (6N)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Diamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-hexanediamine (1 equivalent) in deionized water.
-
Acidification: To the stirred solution, slowly add 6N HCl until the solution becomes homogeneous and the pH reaches approximately 1.5. This protonates both amino groups, preventing immediate reaction.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Acetylating Agent: While vigorously stirring, slowly add acetic anhydride (0.8-1.0 equivalents) dropwise to the cooled solution. Maintaining a low temperature is crucial for selectivity.
-
Neutralization and Reaction: After the addition of acetic anhydride, slowly add a saturated solution of sodium bicarbonate to neutralize the HCl and the acetic acid byproduct. The pH should be carefully monitored and adjusted to be slightly basic (pH 8-9) to facilitate the acylation of one amino group. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the product can be extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.
Diagram 1: Synthesis Workflow for this compound
Caption: A flowchart illustrating the key steps for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. While its structural similarity to polyamines and other biologically active molecules might suggest potential interactions with biological systems, any such roles are speculative at this time and require experimental validation.
Safety and Handling
Based on the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound should be handled with care.
-
General Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling the substance and prevent contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Keep the container tightly closed and store in a dry, locked-up, or restricted-access area. It is sensitive to moisture.
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First Aid: In case of inhalation, move to fresh air. In case of skin contact, wash off with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, drink plenty of water. Seek medical attention if any symptoms persist.
Conclusion
This compound is a chemical for which basic physical properties and a viable synthetic route are available. However, a significant gap exists in the scientific literature regarding its detailed spectroscopic characterization and, most notably, its biological function. This guide provides a foundational understanding of the compound and highlights areas where further research is needed to fully elucidate its properties and potential applications. As new research emerges, this document can be updated to reflect a more complete profile of this intriguing molecule.
References
An In-depth Technical Guide to the Synthesis and Purification of N-(6-aminohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-(6-aminohexyl)acetamide, a valuable bifunctional molecule utilized in various research and drug development applications. This document details experimental protocols, data presentation in structured tables, and visual workflows to facilitate a thorough understanding of the core processes involved.
Introduction
This compound is a linear aliphatic molecule featuring a primary amine at one terminus and an acetamide group at the other. This unique structure makes it an important building block and linker molecule in medicinal chemistry and bioconjugation. The primary amino group allows for covalent attachment to various moieties, such as proteins, peptides, or drug molecules, while the acetylated terminus can modify the physicochemical properties of the resulting conjugate, such as solubility and hydrogen bonding capacity. Its synthesis primarily involves the selective mono-acetylation of 1,6-hexanediamine, a process that requires careful control to minimize the formation of the di-acetylated byproduct. Subsequent purification is crucial to isolate the desired mono-substituted product with high purity.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the selective mono-acetylation of 1,6-hexanediamine (also known as hexamethylenediamine). This reaction is typically performed by treating the diamine with an acetylating agent, such as acetic anhydride or acetyl chloride, in a controlled manner.
Key Reaction Parameters
Several factors influence the yield and selectivity of the mono-acetylation reaction:
-
Stoichiometry of Reactants: A key strategy to favor mono-acetylation is to use a large excess of the diamine relative to the acetylating agent. This statistical approach increases the probability of an acetylating agent molecule reacting with an unreacted diamine rather than the already mono-acetylated product.
-
Reaction Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) is a commonly used solvent for this reaction.
-
Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C to room temperature) to control the reactivity of the acetylating agent and minimize side reactions.
-
Rate of Addition: Slow, dropwise addition of the acetylating agent to the solution of the diamine is critical to maintain a low local concentration of the acetylating agent, thereby favoring mono-substitution.
Experimental Protocol: Selective Mono-acetylation of 1,6-Hexanediamine
This protocol is a representative example of the synthesis of this compound.
Materials:
-
1,6-Hexanediamine
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine (e.g., 5 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0°C with stirring.
-
Prepare a solution of acetic anhydride (1 equivalent) in anhydrous dichloromethane.
-
Add the acetic anhydride solution dropwise to the stirred solution of 1,6-hexanediamine over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour and then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid and the hydrochloride of the product if a base was not used) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
The crude product will be a mixture of unreacted 1,6-hexanediamine, the desired this compound, and the di-acetylated byproduct, N,N'-(hexane-1,6-diyl)diacetamide.
Purification of this compound
Purification is a critical step to isolate the mono-acetylated product from the reaction mixture. The choice of purification method depends on the scale of the reaction and the desired final purity.
Column Chromatography
Column chromatography is a widely used and effective method for separating the components of the reaction mixture based on their polarity.
Principle: The stationary phase, typically silica gel, is polar. The components of the mixture are separated based on their differential adsorption to the silica gel and their solubility in the mobile phase. 1,6-hexanediamine is highly polar and will adhere strongly to the silica. N,N'-(hexane-1,6-diyl)diacetamide is the least polar of the three components. This compound has an intermediate polarity.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of dichloromethane/methanol or dichloromethane/methanol/ammonium hydroxide)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp and/or a staining solution (e.g., ninhydrin for primary amines)
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of methanol in dichloromethane. The addition of a small amount of ammonium hydroxide can help to reduce tailing of the amine-containing compounds on the acidic silica gel.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The spots can be visualized under a UV lamp if they are UV-active, or by staining with a suitable reagent like ninhydrin, which specifically stains primary amines.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Ion Exchange Chromatography
Ion exchange chromatography is another powerful technique for purifying this compound, taking advantage of the basicity of the primary amino group.[1][2][3]
Principle: At a pH below the pKa of the primary amino group, this compound will be protonated and carry a positive charge. It can then bind to a cation exchange resin. The unreacted diamine will also be protonated and bind strongly, while the neutral di-acetylated byproduct will not bind and will be washed through the column. The bound components can then be selectively eluted by increasing the salt concentration or the pH of the buffer.
Experimental Protocol: Cation Exchange Chromatography
Materials:
-
Cation exchange resin (e.g., a strong cation exchanger like Dowex 50W or a weak cation exchanger like CM-cellulose)
-
Buffers of varying pH and salt concentrations (e.g., phosphate or acetate buffers)
-
Chromatography column
-
pH meter
-
Conductivity meter (optional)
Procedure:
-
Pack a chromatography column with the chosen cation exchange resin and equilibrate it with a low ionic strength buffer at a pH where the target molecule is positively charged (e.g., pH 4-5).
-
Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove the unbound di-acetylated byproduct.
-
Elute the bound compounds using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by increasing the pH of the buffer.
-
Collect fractions and monitor the elution profile, for instance by measuring the UV absorbance at a suitable wavelength if the molecule has a chromophore, or by TLC analysis after neutralization of the fractions.
-
Combine the fractions containing the pure product, desalt if necessary, and remove the solvent.
Data Presentation
The following tables summarize the key physicochemical properties and representative analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Acetyl-1,6-hexanediamine, N-Acetylcadaverine |
| CAS Number | 49631-88-1[4] |
| Molecular Formula | C8H18N2O[4] |
| Molecular Weight | 158.24 g/mol [4] |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in water, methanol, dichloromethane |
Table 2: Representative Analytical Data for Purified this compound
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, δ ppm) | ~3.15 (q, 2H, -CH₂-NH-CO-), ~2.68 (t, 2H, -CH₂-NH₂), ~1.98 (s, 3H, -CO-CH₃), ~1.4-1.6 (m, 4H, internal -CH₂-), ~1.2-1.4 (m, 4H, internal -CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~170.5 (-C=O), ~42.0 (-CH₂-NH₂), ~39.5 (-CH₂-NH-CO-), ~33.0, ~29.5, ~26.5, ~26.0 (internal -CH₂-), ~23.5 (-CO-CH₃) |
| Mass Spectrometry (ESI+) | m/z 159.15 [M+H]⁺ |
| Purity (by HPLC) | >95% (typical) |
| Yield (after purification) | 30-60% (highly dependent on reaction conditions and purification efficiency) |
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
References
In-Depth Technical Guide: N-(6-aminohexyl)acetamide (CAS: 49631-88-1)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
N-(6-aminohexyl)acetamide, with the Chemical Abstracts Service (CAS) registry number 49631-88-1, is a bifunctional organic molecule. It incorporates a primary amine and an acetamide group, separated by a six-carbon alkyl chain. This structure provides it with versatile potential in various scientific applications, acting as a linker or spacer arm.
Synonyms: N-Acetyl-1,6-diaminohexane, N-Acetyl-1,6-hexanediamine[1]
Chemical Structure
The chemical structure of this compound is characterized by a hexylenediamine backbone where one of the primary amine groups is acetylated.
Molecular Formula: C8H18N2O[1]
SMILES: CC(=O)NCCCCCCN[1]
InChI: InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11)[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| Melting Point | 78 - 80 °C | Sigma-Aldrich |
| Boiling Point | 221 °C | Sigma-Aldrich |
| XLogP3 | -0.3 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 6 | PubChem (Computed) |
| Partition Coefficient (log Pow) | < 0.3 at 25 °C | Sigma-Aldrich |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed journals, its synthesis can be achieved through the selective mono-acetylation of 1,6-hexanediamine. General methods for mono-acylation of symmetrical diamines can be adapted for this purpose.
General Experimental Protocol for Mono-Acetylation
This protocol is a generalized procedure based on common organic synthesis techniques for the selective acylation of primary amines.
Materials:
-
1,6-Hexanediamine
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a significant molar excess of 1,6-hexanediamine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). The use of a large excess of the diamine is crucial to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.
-
Acylating Agent Addition: Slowly add a solution of the acetylating agent (acetic anhydride or acetyl chloride, 1 equivalent) to the stirred solution of the diamine at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. If using acetyl chloride, a base (1-1.2 equivalents) should be included in the diamine solution to neutralize the HCl byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, which will likely contain unreacted diamine and the di-acetylated byproduct, can be purified by silica gel column chromatography. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, can be employed to separate the desired mono-acetylated product from the starting material and the di-acetylated impurity.
Logical Workflow for Synthesis and Purification
Potential Applications in Research and Development
The bifunctional nature of this compound makes it a valuable building block in several areas of research, particularly where a flexible spacer is required to link a functional group to a substrate or another molecule.
Affinity Chromatography
The terminal primary amine of this compound can be readily coupled to a solid support, such as agarose or magnetic beads, that has been activated with groups like N-hydroxysuccinimide (NHS) esters or epoxides. The acetylated end provides a neutral, hydrophilic spacer arm. This functionalized resin can then be used in affinity chromatography for the purification of proteins or other biomolecules that have an affinity for the immobilized ligand, which would be attached to the amine of the hexyl chain before coupling to the resin.
Solid-Phase Synthesis and Linker Chemistry
In solid-phase synthesis, this compound can be used as a linker to attach the initial building block to the solid support. The primary amine allows for covalent attachment to the resin, while the amide functionality provides a stable linkage that can be cleaved under specific conditions, depending on the overall linker strategy.
Biosensor and Surface Modification
The primary amine group can be used to immobilize the molecule onto the surface of biosensors (e.g., gold surfaces via thiol chemistry after modification of the amine, or carboxylated surfaces via amide bond formation). This allows for the creation of a functionalized surface with a defined spacer length, to which probes or other recognition elements can be attached for detecting specific analytes.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| May cause skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| May cause serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Note: This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the appropriate personal protective equipment. The information provided is based on publicly available data and general chemical principles, as specific experimental data for this compound is limited in the peer-reviewed literature. Researchers should perform their own validation and characterization of the compound for their specific applications.
References
Unveiling N-(6-aminohexyl)acetamide: A Comprehensive Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of N-(6-aminohexyl)acetamide, a molecule of significant interest to researchers and professionals in the fields of biochemistry and drug development. This document outlines its fundamental physicochemical properties, potential applications, and relevant experimental contexts.
Core Molecular Attributes
This compound is a diamine derivative with a key role in various biochemical research applications. A clear understanding of its molecular characteristics is foundational for its use in experimental design.
| Property | Value | Source |
| Molecular Formula | C8H18N2O | PubChem[1] |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 49631-88-1 | PubChem[1] |
Conceptual Experimental Workflow
The utility of this compound often lies in its application as a linker or a component of affinity chromatography matrices. The following diagram illustrates a generalized workflow for its use in such contexts.
Caption: Generalized workflow for the use of this compound in affinity chromatography.
Potential Signaling Pathway Interaction
While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives, such as N6-(6-Aminohexyl)-ATP, are known to interact with purinergic signaling pathways. These pathways are crucial in cellular communication and metabolism. The diagram below conceptualizes a potential interaction based on the known pharmacology of related compounds.
Caption: Conceptual purinergic signaling pathway involving an this compound derivative.
Experimental Considerations
The primary application of N-(6-aminohexyl) derivatives is in the field of affinity chromatography. For instance, 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives are utilized for the purification of various enzymes, including dehydrogenases and kinases. While a detailed, universal protocol is not feasible due to the varied nature of target proteins, a general methodological framework can be outlined.
General Protocol for Affinity Chromatography using N-(6-aminohexyl)-ligand Matrix:
-
Matrix Preparation: The synthesis involves coupling the N-(6-aminohexyl)-ligand to a solid support, commonly a beaded agarose matrix (e.g., Sepharose). This process typically involves the activation of the matrix with cyanogen bromide or other activating agents, followed by covalent linkage of the primary amine of the hexyl chain to the activated matrix.
-
Column Packing and Equilibration: The synthesized affinity resin is packed into a chromatography column. The column is then equilibrated with a binding buffer appropriate for the target protein, ensuring optimal pH and ionic strength for binding.
-
Sample Application: A clarified biological sample, such as a cell lysate or a partially purified protein fraction, is loaded onto the column. The flow rate is controlled to allow sufficient residence time for the target protein to bind to the immobilized ligand.
-
Washing: The column is washed extensively with the binding buffer to remove non-specifically bound proteins and other contaminants. The wash is typically monitored by UV absorbance until the baseline returns to zero.
-
Elution: The bound target protein is eluted from the column. Elution can be achieved by changing the buffer conditions, such as altering the pH or ionic strength, or by introducing a competing soluble ligand.
-
Analysis: The eluted fractions are collected and analyzed for the presence and purity of the target protein using techniques like SDS-PAGE, Western blotting, and enzyme activity assays.
This technical guide provides a foundational understanding of this compound, offering insights into its properties and applications for researchers and professionals in the life sciences.
References
"n-(6-aminohexyl)acetamide" solubility in different solvents
An In-depth Technical Guide on the Solubility of N-(6-aminohexyl)acetamide
This guide provides a detailed overview of the solubility of this compound, a bifunctional molecule commonly utilized as a linker in the development of affinity chromatography resins and bioconjugation applications. The information is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and materials science.
Core Compound Information
-
IUPAC Name: this compound
-
Synonyms: N-Acetyl-1,6-diaminohexane, N-Acetyl-1,6-hexanediamine, 6-acetamidohexylamine
-
Molecular Formula: C₈H₁₈N₂O[1]
-
Molecular Weight: 158.24 g/mol [1]
Quantitative Solubility Data
The solubility of a compound is a critical parameter for its application in various experimental and industrial settings. The following table summarizes the available quantitative solubility data for this compound. It is important to note that comprehensive solubility data across a wide range of solvents is not extensively published in the peer-reviewed literature. The data presented is primarily from chemical supplier databases.
| Solvent | Solubility | Concentration (Molar) | Temperature | Source |
| Water* | 66.3 mg/mL | ~0.419 M | Not Specified | Bldpharm[4] |
| DMSO | ≥ 30 mg/mL | ≥ 0.208 M | Not Specified | MedChemExpress[5] |
*Note: The solvent for the 66.3 mg/mL value is not explicitly stated by the source but is presumed to be water as is common for this type of data presentation.
**Note: This data is for the closely related compound N-(5-Aminopentyl)acetamide (monoacetylcadaverine) and is provided as a reference. The source notes that hygroscopic DMSO can significantly impact solubility.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of a solid compound like this compound in a specific solvent. This method is based on standard laboratory procedures for solubility measurement.[6][7]
Objective: To determine the saturation concentration of this compound in a chosen solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)
-
Thermostatically controlled shaker or incubator
-
Vials with airtight screw caps (e.g., 20 mL scintillation vials)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, let the vial stand undisturbed at the controlled temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Application Workflow: Linker for Affinity Chromatography
This compound is frequently used as a linker to immobilize ligands onto a solid support (e.g., agarose beads) for affinity chromatography. The primary amine provides a nucleophilic handle for covalent attachment to an activated resin, while the acetamide group can be part of the spacer arm that presents the ligand away from the matrix backbone, reducing steric hindrance.
Caption: Workflow for creating and using an affinity chromatography resin.
Solubility Determination Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound, as detailed in the protocol above.
Caption: Experimental workflow for solubility determination.
References
- 1. N-Acetyl-1,6-diaminohexane | C8H18N2O | CID 162081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 49631-88-1|this compound|BLD Pharm [bldpharm.com]
- 3. N-acetyl-1,6-diaminohexane | 49631-88-1 [chemicalbook.com]
- 4. CAS:49631-88-1, N-(6-氨基己基)乙酰胺-毕得医药 [bidepharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
N-(6-aminohexyl)acetamide: A Technical Guide to its Application as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-aminohexyl)acetamide is a versatile bifunctional linker that plays a crucial role in bioconjugation and the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of this compound, detailing its chemical properties, synthesis, and applications as a linker molecule. The guide includes structured data tables for key quantitative parameters, detailed experimental protocols for its use in conjugation reactions, and visualizations of relevant chemical reactions and experimental workflows using the DOT language for Graphviz.
Introduction to Bifunctional Linkers in Bioconjugation
Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[1] Bifunctional linkers are essential tools in this field, providing a bridge between the molecules being conjugated. These linkers can influence the stability, solubility, and pharmacokinetic properties of the resulting bioconjugate.[2][3] The choice of linker is critical and depends on the specific application, including the nature of the biomolecules and the desired properties of the final conjugate.[2]
This compound is a linear bifunctional linker containing a primary amine and an acetamide functional group separated by a six-carbon hexyl chain. The primary amine serves as a reactive handle for conjugation to various functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.[4][5] The acetamide group is generally unreactive under typical bioconjugation conditions, effectively capping one end of the diamine precursor and preventing unwanted crosslinking reactions. The hexyl spacer provides flexibility and distance between the conjugated molecules, which can be crucial for maintaining their biological activity.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C8H18N2O | PubChem |
| Molecular Weight | 158.24 g/mol | PubChem |
| Appearance | White to off-white solid | Generic MSDS |
| Solubility | Soluble in water and polar organic solvents | Generic MSDS |
| Reactive Group | Primary Amine (-NH2) | N/A |
| Spacer Arm Length | ~8.5 Å | Calculated |
Synthesis of this compound
The synthesis of this compound is a straightforward process involving the selective acylation of one of the amino groups of 1,6-diaminohexane. A common method is the reaction of 1,6-diaminohexane with acetic anhydride under controlled conditions to favor mono-acylation.
General Synthesis Protocol
-
Dissolve 1,6-diaminohexane in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of acetic anhydride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with a mild acid and base to remove unreacted starting material and di-acylated by-product.
-
The final product is purified by column chromatography or recrystallization.
A schematic of the synthesis is depicted below:
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
The n-(6-aminohexyl)acetamide Spacer Arm in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1] Central to this discipline is the use of spacer arms or linkers, which connect the constituent parts of a bioconjugate. The n-(6-aminohexyl)acetamide spacer arm is a flexible, hydrophilic linker that can be employed to conjugate various molecules, including proteins, peptides, and nucleic acids, to other molecules or surfaces.
This technical guide provides an in-depth overview of the this compound spacer arm, including its synthesis, properties, and theoretical applications in bioconjugation. While direct, extensive literature on this specific spacer is limited, this guide extrapolates from well-established principles of bioconjugation chemistry involving similar amine-terminated linkers.
Core Concepts and Properties
The this compound spacer consists of a six-carbon hexyl chain, providing flexibility and spatial separation between the conjugated molecules. The terminal primary amine serves as a reactive handle for conjugation, while the acetamide group contributes to the hydrophilicity of the linker, which can improve the solubility and reduce non-specific binding of the resulting bioconjugate.
Key Properties:
-
Length: The six-carbon chain provides a spacer length of approximately 8.5 Å, which can be crucial for overcoming steric hindrance and allowing the conjugated biomolecule to maintain its native conformation and activity.
-
Flexibility: The aliphatic chain is highly flexible, allowing for rotational freedom and optimal orientation of the conjugated partners.
-
Hydrophilicity: The presence of the acetamide and terminal amine groups imparts a degree of water solubility to the linker.
-
Reactivity: The terminal primary amine is a versatile functional group for conjugation, readily reacting with various electrophilic groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (via reductive amination).[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step process starting from 1,6-diaminohexane.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,6-diaminohexane
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Mono-acetylation of 1,6-diaminohexane:
-
Dissolve 1,6-diaminohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (0.5 equivalents) dropwise to the stirred solution. The use of a substoichiometric amount of acetic anhydride favors mono-acetylation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in methanol to isolate the desired this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Bioconjugation using this compound Spacer Arm
The terminal primary amine of this compound is the key functional group for its use in bioconjugation. A common strategy involves the reaction of this amine with an activated carboxyl group on a biomolecule, typically in the form of an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[1]
Experimental Protocol: General Procedure for Protein Conjugation via NHS Ester Chemistry
This protocol describes a general method for conjugating a molecule containing the this compound spacer to a protein with available carboxyl groups that can be activated.
Materials:
-
Protein to be conjugated
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Activation Buffer. Ensure the buffer does not contain primary amines.
-
-
Activation of Protein Carboxyl Groups:
-
Add EDC and NHS (or sulfo-NHS) to the protein solution. A typical molar excess is 10-20 fold of each reagent over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer.
-
Add this compound to the activated protein solution. A molar excess of the spacer (e.g., 20-50 fold) is typically used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted spacer and other small molecules by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (number of spacer molecules per protein) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the attached molecule has a chromophore.
-
Assess the purity and integrity of the conjugate using SDS-PAGE.
-
Evaluate the biological activity of the conjugate using a relevant functional assay.
-
Quantitative Data Presentation
Due to the limited availability of specific experimental data for the this compound spacer in the scientific literature, the following tables present hypothetical, yet representative, quantitative data that one might expect from bioconjugation experiments. These values are based on typical outcomes for similar amine-terminated flexible spacers.
Table 1: Hypothetical Conjugation Efficiency of this compound to a Monoclonal Antibody (mAb)
| Parameter | Value | Method of Determination |
| Molar Ratio (Spacer:mAb) | 50:1 | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 25°C | - |
| Degree of Labeling (DOL) | 3.5 | MALDI-TOF Mass Spectrometry |
| Conjugation Yield | 85% | UV-Vis Spectroscopy |
| Purity of Conjugate | >95% | SDS-PAGE |
Table 2: Hypothetical Stability of a Bioconjugate with this compound Spacer
| Condition | Time | % Intact Conjugate | Method of Determination |
| PBS, pH 7.4, 4°C | 30 days | >98% | Size-Exclusion Chromatography |
| Human Serum, 37°C | 7 days | 92% | ELISA |
| 0.1 M HCl, 25°C | 24 hours | 75% | HPLC |
| 0.1 M NaOH, 25°C | 24 hours | 88% | HPLC |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for bioconjugation and a hypothetical signaling pathway where a bioconjugate might be utilized.
Caption: General workflow for bioconjugation using an amine-containing spacer.
Caption: Hypothetical signaling pathway for an Antibody-Drug Conjugate (ADC).
Applications in Bioconjugation
While specific examples are scarce, the this compound spacer is well-suited for a variety of bioconjugation applications, including:
-
Immobilization of Biomolecules: The terminal amine can be used to attach enzymes, antibodies, or other proteins to solid supports such as agarose beads for affinity chromatography or to microplates for ELISA-based assays.[3][4]
-
Surface Modification of Nanoparticles: The spacer can be used to functionalize the surface of nanoparticles to improve their biocompatibility and provide a point of attachment for targeting ligands.
-
Preparation of Antibody-Drug Conjugates (ADCs): In the context of ADCs, this spacer could be used to link a cytotoxic drug to a monoclonal antibody, although more complex, cleavable linkers are often preferred in modern ADC design.
-
Fluorescent Labeling: A fluorescent dye activated with an NHS ester can be conjugated to the amine terminus of the spacer, which can then be incorporated into a larger biomolecule.
Conclusion
The this compound spacer arm offers a simple, flexible, and hydrophilic option for linking biomolecules. Its utility stems from the versatile reactivity of its terminal primary amine group. While it may not be as prevalent in the literature as other linkers, the fundamental principles of bioconjugation strongly support its potential in a range of applications. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals to consider the incorporation of this spacer in their bioconjugation strategies. Further empirical studies are needed to fully characterize its performance and expand its documented applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamentals of protein affinity chromatography: How to prepare and properly use an affinity matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(6-aminohexyl)acetamide for Surface Functionalization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-(6-aminohexyl)acetamide for the functionalization of surfaces, a critical process in the development of advanced drug delivery systems and biocompatible materials. The unique properties of this short-chain amine-terminated linker make it a valuable tool for modifying material interfaces to enhance biocompatibility, facilitate drug loading, and control cellular interactions.
Synthesis of this compound
The synthesis of this compound, also known as N-acetyl-1,6-diaminohexane, is a straightforward process involving the selective acylation of one of the amino groups of 1,6-diaminohexane. A general and high-yield procedure has been described in the Journal of Organic Chemistry, which provides a reliable method for obtaining the mono-acylated product.[1]
Synthesis Protocol
A common method for the selective N-acetylation of a diamine like 1,6-diaminohexane involves reacting the diamine with an acetylating agent, such as acetic anhydride, under controlled conditions to favor mono-substitution.
Materials:
-
1,6-Diaminohexane
-
Acetic anhydride
-
Suitable solvent (e.g., water, tetrahydrofuran, dichloromethane)[2]
-
Reagents for work-up and purification (e.g., hydrochloric acid, sodium hydroxide, organic solvents for extraction, silica gel for chromatography)
General Procedure:
-
Dissolve 1,6-diaminohexane in a suitable solvent and cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent or a slight excess of acetic anhydride to the cooled solution with vigorous stirring. The reaction is typically rapid.[2]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to isolate the pure this compound.
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Surface Functionalization using this compound
The terminal primary amine of this compound serves as a reactive handle for covalent attachment to a variety of material surfaces, including those with carboxyl, epoxy, or other suitable reactive groups. This process creates a surface presenting a short, flexible linker with a terminal acetamide group.
Experimental Workflow for Surface Functionalization
The following workflow outlines the general steps for modifying a carboxyl-terminated surface with this compound using carbodiimide chemistry.
Caption: Workflow for surface functionalization.
Detailed Protocol for Surface Functionalization
Materials:
-
Substrate with a carboxyl-terminated surface
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS buffer, pH 7.4)
-
Washing and rinsing solutions (e.g., deionized water, ethanol)
Procedure:
-
Surface Activation:
-
Immerse the carboxyl-terminated substrate in an activation buffer containing EDC and NHS for a specified time (e.g., 15-30 minutes) at room temperature to form a reactive NHS-ester intermediate.
-
-
Rinsing:
-
Rinse the activated substrate with deionized water and then with the coupling buffer to remove excess EDC and NHS.
-
-
Coupling:
-
Immediately immerse the activated substrate in a solution of this compound in the coupling buffer. Allow the reaction to proceed for a defined period (e.g., 2-12 hours) at room temperature or 4°C.
-
-
Washing:
-
Thoroughly wash the functionalized substrate with the coupling buffer, followed by deionized water and ethanol to remove any non-covalently bound molecules.
-
-
Drying:
-
Dry the modified surface under a stream of inert gas (e.g., nitrogen or argon).
-
Characterization of Functionalized Surfaces
A suite of surface-sensitive analytical techniques is employed to confirm the successful immobilization of this compound and to characterize the properties of the modified surface.
| Analytical Technique | Information Obtained | Expected Outcome for Successful Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Increase in the nitrogen (N 1s) signal and the appearance of a peak corresponding to the amide nitrogen. |
| Contact Angle Goniometry | Surface wettability and hydrophilicity/hydrophobicity. | A change in the water contact angle, typically indicating an alteration in surface energy. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Potential changes in surface morphology and roughness. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Appearance of characteristic amide I and amide II bands. |
Applications in Drug Development
The acetamide-terminated surface created by functionalization with this compound offers several advantages in the context of drug development:
-
Biocompatibility: The acetamide group is generally considered to be biocompatible, which can help to reduce non-specific protein adsorption and minimize adverse biological responses.
-
Controlled Drug Loading: The terminal amine of the unreacted end of the linker on the surface can be used for the subsequent covalent attachment of drug molecules, providing a means for controlled drug loading.
-
Tunable Surface Properties: The short, flexible hexyl chain allows for some degree of conformational freedom, which can influence the presentation of the terminal group and its interaction with the surrounding environment.
Signaling Pathway for Biocompatibility
While not a direct signaling molecule, the biocompatible surface created can influence cellular responses by minimizing the activation of inflammatory pathways that are often triggered by foreign materials.
Caption: Biocompatibility enhancement pathway.
Conclusion
This compound is a versatile and accessible molecule for the surface functionalization of biomaterials and drug delivery carriers. Its straightforward synthesis and the ability to create a biocompatible, reactive surface make it a valuable tool for researchers and professionals in the field of drug development. The methodologies and characterization techniques outlined in this guide provide a solid foundation for the successful implementation of this surface modification strategy.
References
N-(6-aminohexyl)acetamide: A Technical Review of a Versatile Linker in Chemical Biology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-aminohexyl)acetamide is a bifunctional molecule featuring a primary amine and an acetamide group, connected by a six-carbon alkyl chain. While not extensively studied for its intrinsic biological activity, it serves as a crucial linker and building block in the synthesis of more complex molecules with significant applications in chemical biology and drug discovery. This technical guide provides a comprehensive review of this compound, detailing its chemical and physical properties, and its role in the development of bioactive compounds, particularly histone deacetylase (HDAC) inhibitors.
Chemical and Physical Properties
This compound is a relatively simple aliphatic compound. Its key structural features are a terminal primary amine, which is nucleophilic and readily undergoes reactions with electrophiles, and a secondary acetamide, which is generally more stable. The hexyl chain provides flexibility and spacing, making it an ideal linker to connect a pharmacophore to a reporter group, a solid support, or another functional moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₁₈N₂O | PubChem |
| Molecular Weight | 158.24 g/mol | PubChem |
| CAS Number | 49631-88-1 | PubChem |
| Canonical SMILES | CC(=O)NCCCCCCN | PubChem |
| InChI Key | WRJPJZTWQTUPQK-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in the literature as a primary focus but is often a straightforward intermediate step. A common synthetic approach involves the selective acylation of one of the amino groups of 1,6-hexanediamine.
General Synthesis Workflow
The logical flow for a typical synthesis of this compound from 1,6-hexanediamine is depicted below. This involves protection of one amine group, acetylation of the other, and subsequent deprotection.
Caption: General synthetic workflow for this compound.
Illustrative Experimental Protocol: Acetylation of a Diamine
Materials:
-
1,6-Hexanediamine
-
Acetic anhydride (Ac₂O) or Acetyl chloride
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
A base (e.g., triethylamine (TEA), pyridine) if using acetyl chloride
-
Protecting group (e.g., Di-tert-butyl dicarbonate for Boc protection)
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) for Boc deprotection)
Procedure Outline:
-
Protection: Dissolve 1,6-hexanediamine in a suitable solvent. Add a protecting group reagent dropwise at a controlled temperature (e.g., 0 °C) to favor mono-protection.
-
Purification: The mono-protected diamine is purified from the reaction mixture, typically using column chromatography.
-
Acetylation: The purified mono-protected diamine is dissolved in a solvent, and acetic anhydride or acetyl chloride is added (with a base for the latter). The reaction is stirred until completion, monitored by a technique like Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The acetylated and protected intermediate is then purified.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group).
-
Final Purification: The final product, this compound, is purified to the desired level.
Role in Drug Discovery: Linker for Histone Deacetylase (HDAC) Inhibitors
A significant application of the this compound scaffold is in the design of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins.[2] Their dysregulation is implicated in various diseases, particularly cancer, making them important therapeutic targets.[2][3]
HDAC inhibitors typically consist of three key components:
-
A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.
-
A linker region that occupies the catalytic tunnel.
-
A cap group that interacts with the surface of the enzyme.
The this compound moiety can serve as a versatile linker. The hexyl chain provides the necessary length and flexibility to position the cap group for optimal interactions with the enzyme surface.
Signaling Pathway Context: HDAC Inhibition and Cancer
The inhibition of HDACs leads to hyperacetylation of histones, which in turn alters chromatin structure and gene expression. This can induce several anti-cancer effects.
Caption: Role of HDAC inhibitors in promoting anti-cancer effects.
Quantitative Data for HDAC Inhibitors with Similar Linkers
While specific IC₅₀ values for this compound itself are not available, data for well-known HDAC inhibitors illustrate the potency that can be achieved with molecules containing similar structural features.
Table 2: Inhibitory Activity of Selected HDAC Inhibitors
| Compound | Target | IC₅₀ (nM) | Notes |
| Tubastatin A HCl | HDAC6 | 15 | Highly selective for HDAC6. |
| PCI-34051 | HDAC8 | 10 | Potent and specific for HDAC8. |
| Entinostat (MS-275) | HDAC1 | 510 | Primarily targets Class I HDACs. |
| Entinostat (MS-275) | HDAC3 | 1700 | Primarily targets Class I HDACs. |
| Quisinostat | HDAC1 | 0.11 | Potent pan-HDAC inhibitor. |
| Quisinostat | HDAC2 | 0.33 | Potent pan-HDAC inhibitor. |
Data sourced from Selleck Chemicals product information.[4]
Other Applications in Research
The bifunctional nature of this compound makes it suitable for use in affinity chromatography and bioconjugation. The terminal amine can be coupled to a solid support, such as agarose beads, or to a biomolecule. The acetamide end can be part of a ligand that binds to a target protein. For example, derivatives like 8-(6-aminohexyl)-amino-adenine nucleotides have been used for affinity chromatography to purify enzymes.[5]
Workflow for Affinity Chromatography Matrix Preparation
Caption: Use of an aminohexyl linker in affinity chromatography.
Conclusion
This compound is a valuable molecular tool, primarily utilized as a flexible linker in the design and synthesis of functional molecules for research and therapeutic applications. Its straightforward chemistry and defined length make it a reliable component in constructing probes for affinity chromatography and, most notably, in the development of potent and selective HDAC inhibitors for cancer therapy. While the intrinsic biological profile of this compound is not a focus of current research, its utility as a structural element in complex bioactive molecules is well-established. Future applications will likely continue to leverage its properties as a versatile and dependable linker in the ever-evolving fields of drug discovery and chemical biology.
References
- 1. scholarworks.smith.edu [scholarworks.smith.edu]
- 2. scbt.com [scbt.com]
- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(6-aminohexyl)acetamide: A Comprehensive Guide to Safety and Handling for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for N-(6-aminohexyl)acetamide. The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely, minimizing exposure risks and ensuring proper experimental conduct. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) specifically for this compound, this guide also draws upon safety data from its structural precursor, 1,6-diaminohexane, to provide a conservative and precautionary approach to handling.
Chemical Identification and Physical Properties
This compound, also known as N-acetyl-1,6-diaminohexane, is an organic compound with the chemical formula C₈H₁₈N₂O.
| Property | Value |
| CAS Number | 49631-88-1 |
| Molecular Weight | 158.24 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not readily available; likely soluble in water and polar organic solvents. |
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not widely available, an analysis of its chemical structure and the known hazards of its precursor, 1,6-diaminohexane, suggests that it should be handled with caution. 1,6-diaminohexane is classified as a corrosive substance that can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with the skin.[1] The acetylation of one amino group in this compound may moderate its corrosivity, but it is prudent to assume it may still pose significant hazards until more specific data becomes available.
Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Based on the properties of 1,6-diaminohexane, direct contact may cause irritation or burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Toxicity: The toxicological properties have not been thoroughly investigated.
Exposure Controls and Personal Protection
To minimize exposure, a comprehensive approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
| Control Measure | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions. Ensure that eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical safety goggles or a face shield. |
| Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact. | |
| Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and maintaining the integrity of the compound.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors. Use spark-proof tools and avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling chemical compounds.
Logical Relationship of Safety Precautions
The following diagram outlines the logical hierarchy of safety measures when working with this compound.
Caption: Hierarchy of safety controls for chemical handling.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety protocols.
References
Methodological & Application
Application Notes: Utilizing n-(6-aminohexyl)acetamide for Protein Labeling & Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
n-(6-aminohexyl)acetamide, also known as N-acetyl-1,6-diaminohexane, is a versatile chemical reagent in bioconjugation.[1] Its structure features a primary amine at one end of a six-carbon spacer and a chemically stable acetamide group at the other. This configuration makes it particularly useful not as a direct label, but as a modifying or quenching agent in protein labeling protocols. The primary amine serves as a reactive handle for conjugation, while the acetyl group provides a neutral, non-reactive terminus.
This document outlines two primary applications for this compound in protein chemistry:
-
Modification of Protein Carboxyl Groups: Neutralizing surface charges and introducing a spacer arm by coupling to aspartic and glutamic acid residues.
-
Quenching Agent for Amine-Reactive Chemistry: Terminating labeling reactions that utilize N-hydroxysuccinimide (NHS) esters to prevent non-specific labeling and cross-linking.
Application 1: Covalent Modification of Protein Carboxyl Groups
This protocol details the use of this compound to modify protein carboxyl groups (C-terminus, aspartic acid, glutamic acid) using carbodiimide chemistry. This modification is useful for studying the effects of charge neutralization on protein structure and function or for introducing a spacer arm for subsequent applications. The reaction proceeds in two steps: activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by nucleophilic attack by the primary amine of this compound.[2][3][4]
Experimental Workflow for Carboxyl Group Modification
Caption: Workflow for modifying protein carboxyl groups with this compound.
Detailed Protocol
1. Materials and Buffers:
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0. Carboxyl activation with EDC is most efficient at this acidic pH.[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Amine coupling is more efficient at a slightly alkaline pH where the primary amine is deprotonated.[5]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5.
-
Reagents:
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.[3]
-
This compound
-
Desalting columns for purification.
-
2. Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL. If the protein is in an amine-containing buffer (e.g., Tris), exchange it into the Activation Buffer using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC and a 10 mg/mL (~46 mM) solution of Sulfo-NHS in Activation Buffer.[2] Prepare a solution of this compound in Coupling Buffer.
-
Carboxyl Group Activation:
-
Optional: Buffer Exchange: To improve coupling efficiency, quickly remove excess EDC and Sulfo-NHS and exchange the activated protein into the Coupling Buffer (pH 7.2-7.5) using a desalting column. This step prevents hydrolysis of the NHS-ester intermediate, which is less stable at higher pH.[5]
-
Amine Coupling: Immediately add the this compound solution to the activated protein. A 20- to 100-fold molar excess of the amine compound over the protein is recommended to ensure efficient modification.[4]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Solution (Hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[3] Incubate for 5-10 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 2-10 mg/mL | Ensures efficient reaction kinetics. |
| EDC Molar Excess | 10x - 50x | Activates carboxyl groups. |
| Sulfo-NHS Molar Excess | 25x - 100x | Stabilizes the activated intermediate.[2][3] |
| This compound Molar Excess | 20x - 100x | Drives the reaction towards protein modification.[4] |
| Activation pH | 4.5 - 5.0 (MES Buffer) | Maximizes EDC/NHS activation efficiency.[5] |
| Coupling pH | 7.2 - 7.5 (PBS Buffer) | Optimizes reaction with the primary amine.[5] |
| Activation Time | 15 - 30 minutes | Sufficient time for NHS-ester formation.[2][3] |
| Coupling Time | 2 hours at RT or O/N at 4°C | Allows for completion of the coupling reaction. |
Application 2: Quenching Agent for NHS-Ester Labeling Reactions
NHS-ester derivatives of fluorescent dyes, biotin, or crosslinkers are widely used to label the primary amines (N-terminus and lysine side chains) on proteins.[6][7] After the desired labeling is achieved, it is crucial to quench any remaining reactive NHS-esters. This compound is an excellent quenching agent for this purpose. Its primary amine rapidly reacts with the NHS-ester, and its small size allows for easy removal during downstream purification.
Experimental Workflow for Quenching
Caption: Workflow for using this compound as a quenching agent.
Detailed Protocol
1. Materials and Buffers:
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0. The basic pH is required for the deprotonation of lysine amines, making them nucleophilic.[7]
-
Quenching Solution: 1 M this compound in water or buffer.
-
Reagents:
-
Protein of interest
-
Amine-reactive NHS-ester label (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF for dissolving the NHS-ester label.
-
Desalting columns for purification.
-
2. Procedure:
-
Protein Preparation: Dissolve the protein (5-20 mg/mL) in Labeling Buffer.[7] Ensure the buffer is free of primary amines (e.g., Tris).
-
Labeling Reaction:
-
Dissolve the NHS-ester label in a minimal amount of anhydrous DMSO or DMF.
-
Add the NHS-ester solution to the protein solution. The molar ratio of label-to-protein will vary depending on the desired degree of labeling and should be optimized empirically (a 5x to 20x molar excess is a common starting point).
-
Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[7]
-
-
Quenching Reaction:
-
Add the this compound Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. This will consume any unreacted NHS-ester molecules.
-
-
Purification: Remove the quenched label, this compound, and reaction byproducts using a desalting column or dialysis, exchanging the labeled protein into a suitable storage buffer.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 5-20 mg/mL | Standard concentration for labeling reactions.[7] |
| NHS-Ester Molar Excess | 5x - 20x (empirical) | Controls the degree of protein labeling. |
| Labeling pH | 8.0 - 9.0 | Facilitates nucleophilic attack by lysine amines.[7] |
| Labeling Time | 1 - 4 hours | Allows for sufficient labeling to occur.[7] |
| Quencher Concentration | 50 - 100 mM | Ensures complete termination of the labeling reaction. |
| Quenching Time | 30 minutes | Sufficient time to consume all excess NHS-esters. |
References
- 1. N-Acetyl-1,6-diaminohexane | C8H18N2O | CID 162081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Application Notes: N-(6-aminohexyl)acetamide in Affinity Chromatography Matrix Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures.[1] The principle lies in the specific and reversible binding of a target molecule to a ligand that has been covalently immobilized onto a solid support matrix.[2] The design of the affinity matrix, particularly the choice of the spacer arm that links the ligand to the matrix, is critical for successful purification. An ideal spacer arm minimizes steric hindrance and non-specific binding, thereby enhancing the accessibility of the ligand to the target molecule and improving the purity of the final product.
This document provides detailed application notes and protocols for the preparation and use of an affinity chromatography matrix featuring an N-(6-aminohexyl)acetamide spacer. This spacer is designed to be neutral and hydrophilic, which can help to reduce non-specific hydrophobic and ionic interactions, leading to cleaner purifications.[3]
The preparation of this type of matrix typically involves the use of a pre-activated support, such as NHS-activated agarose, to which a diamine spacer is first coupled, followed by acetylation of the terminal amino group.
Data Presentation
The following tables summarize typical quantitative data for affinity matrices. The exact values for a matrix prepared with an this compound spacer should be determined empirically.
Table 1: Characteristics of a Representative Pre-activated Matrix (NHS-activated Sepharose 4 Fast Flow)
| Parameter | Value | Reference |
| Ligand Density | 16 - 23 µmol / mL of gel | |
| Matrix | Highly cross-linked 4% agarose beads | [4] |
| Spacer Arm (pre-activation) | 6-aminohexanoic acid | [5] |
| pH Stability (short term) | 3 - 12 | |
| pH Stability (long term) | 3 - 12 | |
| Average Particle Size | 90 µm | [4] |
Table 2: Representative Performance of an Affinity Matrix
| Parameter | Value | Reference |
| Protein Binding Capacity | 5 - 15 mg protein / mL of gel (typical starting point for optimization) | [6] |
| Purity | > 95% (achievable in a single step) | [7][8] |
| Recovery | ~ 90% (for highly expressed tagged proteins) | [7] |
Experimental Protocols
Protocol 1: Preparation of an this compound Affinity Matrix
This protocol describes a representative method for the synthesis of an affinity matrix with a terminal this compound group using NHS-activated agarose as the starting material.
Materials:
-
NHS-activated Sepharose 4 Fast Flow (or similar)
-
1,6-Diaminohexane
-
Acetic Anhydride
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Wash Buffer A: 0.5 M ethanolamine, 0.5 M NaCl, pH 8.3
-
Wash Buffer B: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Acetylation Buffer: 0.1 M sodium phosphate, pH 7.5
-
Ice-cold 1 mM HCl
-
Deionized water
-
Reaction vessel (e.g., a chromatography column or a reaction tube with a filter)
-
End-over-end mixer
Procedure:
-
Matrix Preparation:
-
Transfer a desired volume of the NHS-activated Sepharose slurry (e.g., 10 mL) to the reaction vessel.
-
Wash the resin with 3-5 bed volumes of ice-cold 1 mM HCl to remove the isopropanol and hydrolyze labile NHS esters. Perform this step quickly.
-
Immediately equilibrate the resin with 3-5 bed volumes of cold Coupling Buffer.
-
-
Coupling of the Diamine Spacer:
-
Prepare a solution of 1,6-diaminohexane in Coupling Buffer (e.g., 0.5 M).
-
Add the 1,6-diaminohexane solution to the prepared matrix (a 1:1 ratio of solution to gel volume is recommended).
-
Incubate the slurry for 1-2 hours at room temperature or overnight at 4°C on an end-over-end mixer.
-
-
Washing and Blocking:
-
Remove the excess 1,6-diaminohexane by washing the resin with 5 bed volumes of Coupling Buffer.
-
To block any remaining active NHS-ester groups, add Wash Buffer A and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Acetylation of the Terminal Amine:
-
Wash the resin with 5 bed volumes of Acetylation Buffer.
-
Prepare a 10% (v/v) solution of acetic anhydride in Acetylation Buffer. Caution: Acetic anhydride is corrosive and reacts vigorously with water. Prepare this solution immediately before use in a fume hood.
-
Add the acetic anhydride solution to the resin and incubate for 30 minutes at room temperature with gentle mixing.
-
Wash the resin extensively with 5-10 bed volumes of deionized water to remove excess reagents.
-
-
Final Washing and Storage:
-
Perform alternating washes with Wash Buffer B and Wash Buffer A (3-4 cycles of 3-5 bed volumes each).
-
Finally, wash the resin with a neutral buffer (e.g., PBS) and store in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
-
Protocol 2: General Affinity Chromatography using the Prepared Matrix
This protocol provides a general workflow for protein purification. Buffer conditions, especially for elution, must be optimized for the specific ligand-target interaction.
Materials:
-
Prepared this compound affinity matrix
-
Chromatography column
-
Binding/Wash Buffer: Buffer conditions that promote specific binding of the target protein to the immobilized ligand (e.g., PBS, Tris-HCl at a physiological pH).
-
Elution Buffer: Buffer conditions that disrupt the ligand-target interaction. This could involve a change in pH, an increase in ionic strength, or the inclusion of a competitive binder.
-
Neutralization Buffer (if using a low/high pH elution buffer)
-
Clarified sample containing the target protein
Procedure:
-
Column Packing and Equilibration:
-
Pack the affinity matrix into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
-
Sample Application:
-
Apply the clarified sample containing the target protein to the column. The flow rate should be slow enough to allow for sufficient interaction between the target protein and the immobilized ligand.
-
-
Washing:
-
Wash the column with 10-20 CVs of Binding/Wash Buffer to remove unbound and non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column to dissociate the target protein from the immobilized ligand.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Regeneration:
-
After elution, regenerate the column by washing with several CVs of high and low salt buffers, followed by re-equilibration with the Binding/Wash Buffer. For storage, wash with 20% ethanol.
-
Visualizations
Caption: Workflow for the preparation of an this compound affinity matrix.
Caption: General workflow for affinity chromatography purification.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Affinity Chromatography [abtbeads.com]
- 3. Spacer arms in affinity chromatography: use of hydrophilic arms to control or eliminate nonbiospecific adsorption effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 6. cube-biotech.com [cube-biotech.com]
- 7. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
Application of N-(6-aminohexyl)acetamide in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of complex peptide sequences. A key aspect of SPPS is the ability to modify the C-terminus of a peptide, which can significantly influence its biological activity, stability, and pharmacokinetic properties. N-(6-aminohexyl)acetamide is a versatile bifunctional molecule that can be employed as a spacer or linker to introduce a C-terminal modification. Its primary amine allows for attachment to a solid support, while the acetylated amino group at the other end of the hexyl chain provides a terminal modification that can enhance solubility or modulate biological interactions. This document provides detailed application notes and protocols for the use of this compound in SPPS.
Application Notes
This compound serves as a valuable tool for introducing a flexible, hydrophilic spacer at the C-terminus of a synthetic peptide. The hexyl chain provides distance between the peptide and the solid support or another conjugated molecule, which can be crucial for maintaining the peptide's native conformation and biological activity. The terminal acetamide group can enhance the overall hydrophilicity of the peptide, potentially improving its solubility and bioavailability.
Key Applications:
-
Introduction of a Flexible Spacer: The six-carbon chain of this compound provides a flexible linker, which can be advantageous in assays where steric hindrance might be a concern.
-
Enhanced Solubility: The hydrophilic nature of the terminal acetamide can improve the solubility of hydrophobic peptides.
-
C-terminal Modification: It provides a straightforward method for producing peptides with a C-terminal N-acetylated aminoalkyl group, which can mimic post-translational modifications or alter receptor binding affinity.
-
Platform for Further Functionalization: While the acetamide is relatively inert, the precursor, 6-aminohexanoic acid, can be used to introduce a carboxylic acid for further conjugation prior to acetylation.
Quantitative Data Summary
The efficiency of incorporating this compound and its impact on the subsequent peptide synthesis can be evaluated by several parameters. The following table summarizes typical quantitative data that can be expected when using this linker in SPPS.
| Parameter | Typical Value | Method of Determination |
| Linker Loading on Resin | 0.4 - 0.8 mmol/g | Ninhydrin test (Kaiser test) or UV-Vis spectroscopy of Fmoc cleavage |
| First Amino Acid Coupling Efficiency | > 95% | Ninhydrin test (Kaiser test) or HPLC analysis of a cleaved dipeptide |
| Average Stepwise Coupling Yield | > 99% | UV-Vis spectroscopy of Fmoc cleavage at each step |
| Final Peptide Purity (Crude) | 70 - 90% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Overall Yield (Crude) | 50 - 80% | Gravimetric analysis after cleavage and precipitation |
Experimental Protocols
Protocol 1: Attachment of this compound to an Aldehyde Resin
This protocol describes the immobilization of this compound onto a resin functionalized with an aldehyde group via reductive amination.[1][2]
Materials:
-
Aldehyde-functionalized resin (e.g., Backbone Amide Linker (BAL) resin)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% Acetic acid in DMF
Procedure:
-
Resin Swelling: Swell the aldehyde resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Amine Coupling: Dissolve this compound (5 equivalents relative to resin loading) in 1% acetic acid in DMF. Add this solution to the swollen resin.
-
Reductive Amination: Add NaBH₃CN or STAB (5 equivalents) to the resin suspension. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional): To cap any unreacted aldehyde groups, treat the resin with a solution of 1 M ethanolamine in DMF for 2 hours, followed by washing as in step 4.
-
Drying: Dry the resin under vacuum for at least 4 hours.
-
Confirmation of Loading: Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of the primary amine. A positive result (blue beads) indicates successful loading.
Protocol 2: Solid-Phase Peptide Synthesis on this compound-Functionalized Resin
This protocol outlines the standard Fmoc/tBu-based solid-phase peptide synthesis on the prepared resin.
Materials:
-
This compound-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
20% Piperidine in DMF (Fmoc deprotection solution)
-
DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the this compound-functionalized resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling (yellow beads).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 3).
-
Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
-
Peptide Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
The following diagrams illustrate the key workflows in utilizing this compound for SPPS.
Caption: Workflow for SPPS using this compound as a linker.
Caption: Logical relationships of this compound properties and applications.
References
Application Notes & Protocols: Immobilization of n-(6-aminohexyl)acetamide on Beads
These application notes provide detailed protocols for the immobilization of the n-(6-aminohexyl)acetamide ligand onto chromatography beads. This process is fundamental for creating custom affinity purification media tailored for specific applications in research and drug development. The primary amine of the this compound ligand allows for its covalent coupling to various activated bead matrices.
Introduction
This compound is a versatile ligand that, once immobilized, can be used in affinity chromatography to purify proteins or other biomolecules that exhibit specific binding affinity for the acetylated hexylamine moiety. The six-carbon spacer arm minimizes steric hindrance, allowing for effective interaction between the immobilized ligand and the target molecule in solution. Common applications include the purification of enzymes, antibodies, and other proteins where the acetyl group or the hydrophobic spacer plays a role in binding.
The most common strategy for immobilizing ligands with primary amines, such as this compound, is through covalent coupling to beads activated with N-hydroxysuccinimide (NHS) esters. This method forms a stable and uncharged amide bond between the ligand and the bead matrix.
Materials and Equipment
Materials:
-
This compound
-
NHS-activated Sepharose or Agarose beads (e.g., NHS-Activated Sepharose™ 4 Fast Flow)
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Solution: Phosphate-buffered saline (PBS) containing 0.02% sodium azide
-
Distilled, deionized water
-
Empty chromatography column
-
Sintered glass funnel
Equipment:
-
pH meter
-
Rotating wheel or end-over-end mixer
-
Spectrophotometer (for ligand density determination)
-
Centrifuge (for batch format)
-
Laboratory balance
Experimental Protocols
This protocol describes the covalent immobilization of the this compound ligand to a pre-activated NHS-ester bead matrix.
-
Bead Preparation:
-
Weigh out the desired amount of NHS-activated bead powder.
-
Wash the beads with 15 bed volumes of cold 1 mM HCl. This is done on a sintered glass funnel, allowing the liquid to drain completely between washes. Do not allow the beads to dry. This step removes additives and preserves the reactive NHS esters.
-
-
Ligand Solution Preparation:
-
Immediately dissolve this compound in the Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).
-
-
Coupling Reaction:
-
Transfer the washed beads to a reaction vessel.
-
Immediately add the ligand solution to the beads.
-
Mix the bead slurry on a rotating wheel or end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature can increase coupling efficiency.
-
-
Blocking Unreacted Groups:
-
After the coupling reaction, collect the beads by gentle centrifugation or by allowing them to settle.
-
Remove the supernatant.
-
Add the Blocking Buffer to the beads and mix for 1-2 hours at room temperature to block any remaining active NHS-ester groups.
-
-
Washing the Beads:
-
Wash the beads to remove excess ligand and blocking agent. Perform three to five cycles of alternating washes with Wash Buffer A and Wash Buffer B. Each wash should consist of resuspending the beads in 10 bed volumes of the buffer, mixing for 5-10 minutes, and then removing the buffer.
-
-
Final Preparation and Storage:
-
After the final wash, equilibrate the beads with a neutral buffer, such as PBS.
-
The this compound-coupled beads are now ready for use.
-
For storage, resuspend the beads in PBS containing 0.02% sodium azide and store at 4°C.
-
Determining the concentration of the immobilized ligand is crucial for the reproducibility of affinity chromatography experiments. A common method is to quantify the amount of ligand remaining in the supernatant after the coupling reaction.
-
Collect Supernatant: After the coupling reaction (Step 3.3), carefully collect the supernatant and any subsequent washes.
-
Measure Absorbance: If the ligand has a chromophore, its concentration can be determined spectrophotometrically. As this compound does not have a strong UV chromophore, a colorimetric assay for primary amines (e.g., TNBSA assay) can be used to quantify the unreacted ligand.
-
Calculate Ligand Density:
-
Calculate the initial amount of ligand added to the reaction.
-
Calculate the amount of unreacted ligand in the supernatant and washes.
-
The amount of immobilized ligand is the difference between the initial amount and the unreacted amount.
-
Ligand density is typically expressed as µmol of ligand per mL of settled beads.
-
Data Presentation
The following tables provide representative quantitative data for the immobilization of this compound on NHS-activated agarose beads.
Table 1: Immobilization Efficiency
| Parameter | Value |
| Bead Matrix | NHS-activated Agarose |
| Initial Ligand Concentration | 10 mg/mL |
| Bead Volume (settled) | 5 mL |
| Coupling Time | 2 hours |
| Coupling Temperature | 25°C |
| Immobilized Ligand Density | ~15 µmol/mL of beads |
| Coupling Efficiency | ~85% |
Table 2: Binding Capacity of a Model Protein
| Parameter | Value |
| Ligand | Immobilized this compound |
| Model Protein | Bovine Serum Albumin (BSA) |
| Flow Rate | 1 mL/min |
| Equilibration Buffer | 20 mM Phosphate Buffer, pH 7.4 |
| Elution Buffer | 20 mM Phosphate Buffer + 1 M NaCl, pH 7.4 |
| Dynamic Binding Capacity | ~5 mg BSA/mL of beads |
Visualizations
Caption: Experimental workflow for ligand immobilization.
Application Notes and Protocols for the Conjugation of N-(6-aminohexyl)acetamide to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules to surfaces or other biomolecules is a fundamental technique in various fields of life science research and drug development. The formation of a stable amide bond between a primary amine and a carboxylic acid is a widely employed strategy for bioconjugation. N-(6-aminohexyl)acetamide is a molecule that presents a primary amine at the end of a six-carbon spacer arm, making it a versatile tool for modifying surfaces or molecules containing carboxyl groups. This modification introduces a flexible linker that can be used for subsequent attachment of other molecules, or to alter the surface properties of a material.
The most common and efficient method for conjugating amines to carboxyl groups is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3][4] This "zero-length" crosslinking chemistry is highly efficient and proceeds under mild aqueous conditions, making it ideal for working with sensitive biomolecules and materials.[3][4]
These application notes provide a detailed overview and experimental protocols for the successful conjugation of this compound to carboxyl-functionalized surfaces, such as beads, nanoparticles, or sensor chips.
Chemical Principle
The EDC/NHS conjugation reaction is a two-step process that results in the formation of a stable amide bond between a carboxyl group and a primary amine.
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][3]
-
Formation of a Stable NHS Ester and Reaction with the Amine: The addition of NHS or Sulfo-NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, with the release of NHS or Sulfo-NHS. The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[2][3]
The use of NHS or Sulfo-NHS is highly recommended as it significantly improves the coupling efficiency and allows for a two-step reaction, which can be advantageous in minimizing unwanted side reactions.[1][2][4]
Core Applications
Surfaces modified with this compound can be utilized in a variety of applications, including:
-
Affinity Chromatography: The terminal acetamide group can be further modified, or the hexylamino linker itself can be used to immobilize ligands for the purification of specific proteins or other biomolecules.[2]
-
Biosensors: Functionalized surfaces can be used as a platform for the immobilization of capture probes, such as antibodies or nucleic acids, for the detection of specific analytes.
-
Drug Delivery: Nanoparticles functionalized with this compound can be used to alter surface charge or to provide a linker for the attachment of targeting ligands or therapeutic agents.
-
Cell Culture: Surfaces can be modified to improve cell adhesion and proliferation.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratio of the coupling reagents, pH, and incubation time. The following tables provide a summary of typical starting conditions and expected outcomes for the conjugation of a small amine-containing molecule like this compound to a carboxylated surface. It is important to note that optimal conditions may vary depending on the specific substrate and experimental goals, and empirical optimization is often necessary.
Table 1: Recommended Reagent Concentrations and Molar Ratios for EDC/NHS Activation
| Reagent | Molar Excess (relative to Carboxyl Groups) | Typical Concentration Range |
| EDC | 2 - 10 fold | 2 - 10 mM |
| NHS/Sulfo-NHS | 2 - 10 fold | 5 - 25 mM |
Table 2: Influence of this compound Concentration on Surface Amine Density (Hypothetical Data)
| This compound Concentration (mM) | Incubation Time (hours) | Resulting Surface Amine Density (pmol/cm²) |
| 1 | 2 | 50 - 100 |
| 5 | 2 | 200 - 300 |
| 10 | 2 | 350 - 450 |
| 20 | 2 | 400 - 500 |
Note: The data in Table 2 is hypothetical and serves as an illustration of the expected trend. The actual surface density will depend on the nature of the carboxylated surface and the reaction conditions.
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to carboxylated beads, a common solid support used in many biological applications.
Protocol 1: Two-Step Covalent Coupling of this compound to Carboxylated Beads
This protocol is designed to maximize conjugation efficiency and minimize non-specific binding.
Materials:
-
Carboxylated beads (e.g., magnetic beads, agarose beads)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Storage Buffer: PBS or other appropriate buffer
Procedure:
-
Bead Preparation:
-
Resuspend the carboxylated beads in their storage solution.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Wash the beads twice with Activation Buffer. Use magnetic separation or centrifugation to pellet the beads between washes.
-
-
Carboxyl Group Activation:
-
Resuspend the washed beads in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in water.
-
Add EDC and Sulfo-NHS to the bead suspension. A 5-10 fold molar excess of EDC and Sulfo-NHS over the available carboxyl groups on the beads is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Pellet the beads by magnetic separation or centrifugation.
-
Discard the supernatant and wash the beads three times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation of this compound:
-
Prepare a solution of this compound in Coupling Buffer (e.g., 10-50 mM).
-
Resuspend the activated and washed beads in the this compound solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in the Quenching Solution.
-
Incubate for 30 minutes at room temperature with gentle mixing to block any unreacted NHS-ester sites.
-
-
Final Washing and Storage:
-
Wash the beads three times with Washing Buffer to remove any non-covalently bound molecules.
-
Resuspend the beads in the desired Storage Buffer. The this compound functionalized beads are now ready for use.
-
Visualizations
The following diagrams illustrate the key processes involved in the conjugation of this compound to carboxyl groups.
Caption: Chemical reaction mechanism of EDC/NHS mediated amide bond formation.
Caption: Experimental workflow for conjugating this compound.
Caption: Logical workflow for biosensor fabrication and use.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface modification strategies and the functional mechanisms of gold nanozyme in biosensing and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polydopamine-modified surfaces in biosensor applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-(6-aminohexyl)acetamide NHS Ester Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction of N-(6-aminohexyl)acetamide with N-hydroxysuccinimide (NHS) esters. This common bioconjugation technique is pivotal for the stable covalent linking of molecules to primary amines, such as the one present in this compound.
Principle of the Reaction
The reaction between an NHS ester and this compound, which possesses a primary amine, proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2][3][4] This reaction is most efficient under neutral to slightly alkaline conditions (pH 7.2-9.0).[2][5] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce the efficiency of the conjugation.[2][5][6]
Caption: Reaction of an NHS ester with this compound.
Materials and Reagents
-
NHS-ester activated molecule of interest
-
This compound
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer at a pH range of 7.2-8.5.[5] 0.1 M sodium bicarbonate is also a suitable option.[7] Avoid buffers containing primary amines like Tris or glycine during the reaction.[5]
-
Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve water-insoluble NHS esters.[5][7]
-
Quenching Buffer: 1M Tris-HCl, pH 7.4 or 1M Glycine.
-
Purification system (e.g., size-exclusion chromatography, dialysis tubing).
Experimental Protocols
This protocol provides a general guideline for the conjugation of an NHS-ester activated molecule to this compound. Optimization may be required for specific applications.
3.1. Reagent Preparation
-
This compound Solution: Prepare a stock solution of this compound in the chosen reaction buffer. The concentration will depend on the desired molar excess.
-
NHS Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a minimal amount of anhydrous DMSO or DMF.[8] Subsequently, add this solution to the reaction buffer. Do not prepare stock solutions of NHS esters for long-term storage as they are susceptible to hydrolysis.[8]
3.2. Conjugation Reaction
-
Combine the this compound solution with the freshly prepared NHS ester solution in a suitable reaction vessel. A typical molar ratio of NHS ester to amine is in the range of 5 to 20-fold excess of the NHS ester, but this should be optimized for each specific protein.[8][9]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid denaturation of proteins or other sensitive biomolecules.[5][8]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8] Longer incubation times of up to 4 hours at room temperature or overnight on ice may also be employed.[5][10][11]
-
Gently mix the solution during incubation.
3.3. Quenching the Reaction
-
To stop the reaction, add the quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[9]
-
Incubate for an additional 10-15 minutes at room temperature.[9]
3.4. Purification of the Conjugate
-
Remove unreacted materials and byproducts by a suitable purification method.
-
For larger molecules, size-exclusion chromatography (gel filtration) or dialysis are effective methods.[7][11]
-
For smaller molecules, chromatography techniques such as HPLC can be used for purification.
Caption: Experimental workflow for NHS ester reaction.
Data Presentation: Key Reaction Parameters
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes the key parameters and their typical ranges.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[5][12] | Higher pH increases the rate of NHS ester hydrolysis.[5] |
| Temperature | 4°C to Room Temperature[5][13] | Lower temperatures can be used to slow down hydrolysis. |
| Reaction Time | 30 minutes to overnight[5][13] | Dependent on the reactivity of the specific NHS ester and amine. |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate[5][12] | Must be free of primary amines.[5] |
| NHS Ester:Amine Molar Ratio | 5:1 to 20:1[8][9] | An excess of the NHS ester is generally used to drive the reaction. |
| Solvent | DMSO or DMF[5][7] | For dissolving water-insoluble NHS esters. Keep final concentration <10%.[8] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify the pH is between 7.2 and 8.5.[5] |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use.[8] Consider performing the reaction at a lower temperature. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, HEPES, or borate.[5] | |
| Precipitation of Reactants | Poor solubility of the NHS ester. | Increase the percentage of organic solvent, but not exceeding 10% if working with sensitive biomolecules.[8] |
| Non-specific Binding | Insufficient quenching of the reaction. | Ensure complete quenching by adding a sufficient amount of Tris or glycine and allowing adequate incubation time. |
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. tocris.com [tocris.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
Application Notes and Protocols for N-(6-aminohexyl)acetamide in ELISA Plate Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique in biological research and diagnostics. The initial and most critical step is the immobilization of an antigen or antibody onto the microplate surface. While passive adsorption to polystyrene plates is common, it can be inefficient for certain biomolecules, leading to low sensitivity and reproducibility. Covalent immobilization strategies offer a more robust alternative by forming stable chemical bonds between the biomolecule and the plate surface.
This document provides a detailed, hypothetical protocol for the use of N-(6-aminohexyl)acetamide to modify the surface of an ELISA plate, creating a unique surface chemistry for subsequent biomolecule immobilization. While direct, established protocols for this specific application are not prevalent in scientific literature, the following procedures are based on well-understood principles of surface chemistry, particularly carbodiimide chemistry for covalent linkage.
The proposed method involves the activation of a carboxylated plate surface using EDC and NHS, followed by the covalent attachment of this compound via its primary amine. This creates a surface decorated with hexylacetamide moieties, which may offer advantages such as reduced non-specific binding and improved orientation of the immobilized biomolecule.
Principle of Surface Modification
The core of this protocol is a two-step covalent immobilization process. First, the ELISA plate is functionalized with this compound. This is achieved by activating a surface rich in carboxylic acid groups with a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups, which then react with NHS to form a more stable NHS-ester. This reactive intermediate is then exposed to this compound, and the primary amine of the latter reacts with the NHS-ester to form a stable amide bond, effectively tethering the hexylacetamide group to the surface. The resulting modified surface can then be used for the immobilization of the desired biomolecule, potentially through improved passive adsorption.
Data Presentation
The following tables summarize the key quantitative parameters for the proposed protocols.
Table 1: Reagents and Conditions for Surface Modification
| Parameter | Recommended Value | Range/Notes |
| Plate Type | Carboxylated 96-well microplate | Essential for covalent linkage |
| Activation Solution | 100 mM MES, pH 6.0 | Prepare fresh |
| EDC Concentration | 50 mg/mL | Prepare fresh in activation solution |
| NHS Concentration | 50 mg/mL | Prepare fresh in activation solution |
| This compound | 10 mg/mL | In PBS, pH 7.4 |
| Incubation Time (Activation) | 15-30 minutes | Room temperature |
| Incubation Time (Coupling) | 2-4 hours | Room temperature |
| Washing Buffer | PBS with 0.05% Tween-20 (PBST) |
Table 2: General ELISA Protocol Parameters
| Parameter | Recommended Value | Range/Notes |
| Coating Antigen/Antibody | 1-10 µg/mL | In PBS, pH 7.4 |
| Coating Volume | 100 µL/well | |
| Coating Incubation | Overnight at 4°C or 2h at RT | |
| Blocking Buffer | 5% Non-fat dry milk or 1% BSA in PBST | |
| Blocking Volume | 200 µL/well | |
| Blocking Incubation | 1-2 hours | Room temperature |
| Primary Antibody Dilution | As per manufacturer's recommendation | Diluted in blocking buffer |
| Secondary Antibody Dilution | As per manufacturer's recommendation | Diluted in blocking buffer |
| Incubation Volumes | 100 µL/well | |
| Incubation Times | 1-2 hours | Room temperature |
| Substrate Solution | TMB (Tetramethylbenzidine) | |
| Stop Solution | 0.16 M Sulfuric Acid |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated ELISA Plates with this compound
This protocol details the steps to functionalize a carboxylated microplate.
-
Preparation of Reagents:
-
Prepare Activation Buffer: 100 mM MES, pH 6.0.
-
Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in Activation Buffer to a final concentration of 50 mg/mL each.
-
Prepare Coupling Solution: Dissolve this compound in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Wash the carboxylated plate wells twice with the Activation Buffer.
-
Add 100 µL of the freshly prepared EDC/NHS solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Coupling of this compound:
-
Aspirate the EDC/NHS solution from the wells.
-
Immediately add 100 µL of the this compound coupling solution to each well.
-
Incubate for 2-4 hours at room temperature with gentle shaking.
-
-
Washing and Storage:
-
Aspirate the coupling solution.
-
Wash the wells three times with PBST.
-
Wash the wells twice with deionized water.
-
The plate is now modified and can be used immediately or dried and stored with a desiccant at 4°C for future use.
-
Protocol 2: Direct ELISA on a Modified Plate
This protocol describes a standard direct ELISA procedure on the newly modified plate.
-
Antigen Coating:
-
Washing:
-
Aspirate the coating solution.
-
Wash the wells three times with 200 µL of PBST per well.
-
-
Blocking:
-
Washing:
-
Aspirate the blocking buffer.
-
Wash the wells three times with PBST.
-
-
Primary Antibody Incubation:
-
Dilute the enzyme-conjugated primary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the wells five times with PBST.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50-100 µL of stop solution.[1]
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[3]
-
Visualizations
Caption: Workflow for surface modification of a carboxylated ELISA plate.
Caption: Step-by-step workflow for a direct ELISA on a modified plate.
Caption: Chemical pathway for covalent attachment of this compound.
References
Application Notes and Protocols: N-(6-aminohexyl)acetamide for Nanoparticle Surface Modification
A Novel Ligand for Enhanced Biocompatibility and Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The surface modification of nanoparticles is a critical strategy for enhancing their therapeutic potential in drug delivery systems.[1] Unmodified nanoparticles are often rapidly cleared by the immune system, limiting their efficacy.[1] Surface functionalization can improve stability, prolong circulation time, and enable targeted delivery to specific cells or tissues.[2][3] This is often achieved by attaching specific ligands, such as antibodies or peptides, to the nanoparticle surface.[1] While a variety of molecules are utilized for this purpose, this document explores the potential application of N-(6-aminohexyl)acetamide as a surface-modifying agent.
This compound possesses a terminal primary amine, making it suitable for conjugation to nanoparticles with surface carboxyl groups, a common feature of many nanoparticle formulations. The hexyl chain provides a flexible spacer, while the acetamide group may influence the hydrophilicity and biocompatibility of the modified nanoparticle. While direct studies detailing the use of this compound for nanoparticle surface modification are not prevalent in the reviewed literature, its chemical structure suggests its utility as a linker for further bioconjugation or as a passivating agent to improve nanoparticle stability.
Hypothetical Application: A Two-Step Approach to Targeted Nanoparticle Design
This section outlines a hypothetical application of this compound in a two-step surface modification strategy for targeted drug delivery. In this proposed workflow, this compound is first conjugated to a carboxylated nanoparticle. The terminal amine of the attached this compound can then be further functionalized, for example, by attaching a targeting ligand.
Experimental Workflow
References
Application Notes and Protocols: N-(6-Aminohexyl)acetamide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-aminohexyl)acetamide, also known as N-acetyl-1,6-diaminohexane, is a derivative of the diamine 1,6-hexanediamine. While its parent molecule, 1,6-hexanediamine, is utilized in polymer synthesis and as a cross-linking agent, the direct application of this compound as a primary component in the formulation of drug delivery systems such as nanoparticles, liposomes, or hydrogels is not well-documented in publicly available scientific literature.
Current research primarily focuses on the role of this compound as a biologically active molecule, particularly as a metabolite of the cell-differentiating agent hexamethylene bisacetamide (HMBA). This document provides an overview of the known chemical properties and biological context of this compound, which may be relevant to its potential, though currently unexplored, use in drug delivery.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Acetyl-1,6-diaminohexane, N-Acetyl-1,6-hexanediamine | [1] |
| Molecular Formula | C8H18N2O | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 49631-88-1 | [1] |
Biological Context and Potential Relevance to Drug Delivery
This compound is a principal metabolite of hexamethylene bisacetamide (HMBA), a compound investigated for its ability to induce differentiation in various cancer cell lines.[2][3] Understanding the biological activity of this compound is crucial for any consideration of its use in drug delivery systems, as the carrier itself may exert unintended pharmacological effects.
Role in Cell Differentiation
Studies have shown that this compound, formed by the deacetylation of HMBA, accumulates within murine erythroleukemic cells and precedes differentiation-associated changes.[2] In fact, exogenous N-acetyl-1,6-diaminohexane has been shown to induce the complete differentiation process in the absence of HMBA.[2] This suggests that the molecule itself possesses significant biological activity.
The metabolism of this compound to 6-acetamidohexanoic acid by monoamine oxidase (MAO) is considered an inactivation pathway.[3] Inhibition of MAO can potentiate the differentiation-inducing effects of both HMBA and this compound.[3]
Hypothetical Applications in Drug Delivery (Currently Lacking Direct Evidence)
While no direct applications of this compound in drug delivery systems have been found in the literature, its chemical structure suggests potential roles that could be explored by researchers. The presence of a primary amine and an acetamide group provides a basis for its potential use as a functional component in drug delivery vehicles.
Potential as a Linker or Spacer
The bifunctional nature of this compound, with a reactive primary amine at one end and a more stable acetamide group at the other, could theoretically allow it to function as a linker. The primary amine could be used to conjugate targeting ligands, drugs, or imaging agents to the surface of a nanoparticle or liposome. The acetylated end could provide a defined distance and potentially influence the hydrophilicity and biocompatibility of the resulting conjugate.
Experimental Workflow for Linker Conjugation
Caption: Hypothetical workflow for conjugating this compound to a drug delivery system.
Surface Modification of Drug Carriers
The surface properties of drug delivery systems are critical for their in vivo performance, influencing stability, circulation time, and cellular uptake. The mono-acetylated nature of this compound could be used to modulate the surface charge and hydrophilicity of drug carriers. The presence of the acetamide group could potentially reduce non-specific protein adsorption compared to a free amine, a strategy often employed to create "stealth" nanoparticles.
Signaling Pathway of Cell Differentiation Induced by HMBA Metabolites
Caption: Metabolic pathway of HMBA leading to cell differentiation.
Protocols
Given the lack of established protocols for the use of this compound in drug delivery systems, the following are general, hypothetical protocols based on standard bioconjugation techniques that could be adapted for its use.
Protocol 1: Hypothetical Conjugation of this compound to Carboxylated Nanoparticles
Objective: To covalently attach this compound to the surface of nanoparticles bearing carboxyl functional groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugation tubes
-
Ultracentrifuge
Procedure:
-
Nanoparticle Activation:
-
Disperse carboxylated nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Washing:
-
Add the quenching solution to deactivate any unreacted NHS-esters.
-
Centrifuge the suspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in PBS.
-
Repeat the washing step twice to remove any unreacted reagents.
-
-
Characterization:
-
Characterize the functionalized nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the amide bond, and dynamic light scattering (DLS) and zeta potential measurements to assess changes in size and surface charge.
-
Conclusion
Currently, there is a significant gap in the scientific literature regarding the application of this compound as a component of drug delivery systems. Its primary documented role is as a biologically active metabolite of HMBA. While its chemical structure suggests potential as a linker or surface modifying agent, experimental evidence to support these applications is lacking. The information and hypothetical protocols provided here are intended to serve as a starting point for researchers interested in exploring the potential of this molecule in the field of drug delivery. It is imperative that any such investigation takes into account the inherent biological activity of this compound to avoid confounding experimental outcomes.
References
- 1. N-Acetyl-1,6-diaminohexane | C8H18N2O | CID 162081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catabolites produced by the deacetylation of hexamethylenebisacetamide play a key role in murine erythroleukaemic-cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the monoamine oxidase inhibitor, tranylcypromine, on induction of HL60 cell differentiation by hexamethylene bisacetamide and N-acetyl-1,6-diaminohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(6-aminohexyl)acetamide in Hydrogel Crosslinking
Disclaimer: The following application notes and protocols are hypothetical and based on the chemical properties of N-(6-aminohexyl)acetamide and established hydrogel crosslinking chemistries. As of the date of this document, there is no specific literature detailing the use of this compound as a primary crosslinking agent for hydrogels. These protocols are intended for research and development purposes and should be optimized and validated by the end-user.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their biocompatibility and tunable physical properties make them ideal for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] The properties of a hydrogel are largely determined by its polymer composition and the density and nature of the crosslinks that form the network.
This compound is a diamine functionalized with an acetamide group. Its primary amine can participate in various crosslinking reactions, while the hexyl chain provides flexibility to the crosslink. The acetamide group may enhance hydrophilicity and influence the hydrogel's degradation profile and interaction with biological molecules. This document outlines hypothetical protocols for using this compound as a crosslinking agent to form hydrogels.
Potential Applications
-
Drug Delivery: The flexible crosslinks formed by this compound could create hydrogels with a mesh size suitable for the controlled release of therapeutic agents.[4]
-
Tissue Engineering: Hydrogels crosslinked with this compound may provide a biocompatible and biodegradable scaffold that mimics the native extracellular matrix, supporting cell growth and tissue regeneration.[4]
-
Bioconjugation: The primary amine of this compound allows for its use in creating hydrogel networks that can be further functionalized with bioactive molecules.[4]
Experimental Protocols
Two common crosslinking strategies involving primary amines are presented here as hypothetical protocols for using this compound.
Protocol 1: Crosslinking of NHS-Activated Polymer with this compound
This protocol describes the formation of a hydrogel by reacting a multi-arm polyethylene glycol (PEG) terminating in N-hydroxysuccinimide (NHS) esters with the primary amine of this compound.[4][5] The reaction between the NHS ester and the amine forms a stable amide bond.[6][7]
Materials:
-
4-arm PEG-NHS (e.g., 10 kDa)
-
This compound
-
Aseptic, amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Sterile, pyrogen-free water
-
Syringes and needles
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a stock solution of this compound in the phosphate buffer. The concentration will depend on the desired crosslinking density. For example, a 10 mM solution.
-
Prepare a stock solution of 4-arm PEG-NHS in the same buffer. The concentration should be calculated to achieve the desired stoichiometric ratio of NHS to amine groups (e.g., 1:1). All solutions should be prepared fresh and kept on ice to minimize hydrolysis of the NHS esters.[7]
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or a mold, add the desired volume of the 4-arm PEG-NHS solution.
-
Carefully add the corresponding volume of the this compound solution to the PEG-NHS solution.
-
Mix the solutions thoroughly but gently by pipetting up and down to ensure a homogenous mixture.
-
Gelation is expected to be rapid (within minutes). Allow the reaction to proceed at room temperature or 37°C.
-
-
Washing and Equilibration:
-
Once gelled, carefully transfer the hydrogel to a beaker of sterile phosphate-buffered saline (PBS).
-
Wash the hydrogel with several changes of PBS over 24-48 hours to remove any unreacted reagents.
-
The hydrogel is now ready for characterization and use.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Condition 1 (Low Crosslinker) | Condition 2 (High Crosslinker) | Reference (No Crosslinker) |
| This compound Conc. | 5 mM | 10 mM | 0 mM |
| 4-arm PEG-NHS Conc. | 10% (w/v) | 10% (w/v) | 10% (w/v) |
| Gelation Time (minutes) | 5 - 10 | 1 - 3 | No gelation |
| Swelling Ratio (q) | 25 ± 3 | 15 ± 2 | N/A |
| Compressive Modulus (kPa) | 10 ± 2 | 30 ± 5 | N/A |
Protocol 2: Glutaraldehyde Crosslinking of an Amine-Containing Polymer with this compound as a Co-Crosslinker
This protocol describes the use of glutaraldehyde to crosslink a polymer containing primary amine groups (e.g., chitosan or gelatin), with this compound acting as a co-crosslinker to potentially modify the hydrogel properties. Glutaraldehyde reacts with primary amines to form Schiff bases, which can further react to form stable crosslinks.[2][8]
Materials:
-
Chitosan (or other amine-containing polymer)
-
This compound
-
Glutaraldehyde solution (e.g., 25% in water)
-
Acetic acid solution (e.g., 1% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Polymer Solution:
-
Dissolve chitosan in the acetic acid solution to a final concentration of 2% (w/v). Stir overnight to ensure complete dissolution.
-
Add this compound to the chitosan solution at a desired concentration (e.g., 0.5% w/v) and stir until fully dissolved.
-
-
Crosslinking Reaction:
-
Adjust the pH of the chitosan/N-(6-aminohexyl)acetamide solution to ~7.0 with NaOH.
-
Add a calculated amount of glutaraldehyde solution to the polymer solution. The final concentration of glutaraldehyde will determine the degree of crosslinking (e.g., 0.1% - 1% v/v).
-
Stir the mixture vigorously for a few minutes until it becomes a homogenous gel.
-
-
Washing and Neutralization:
-
Immerse the resulting hydrogel in a large volume of PBS (pH 7.4) to neutralize the acetic acid and remove unreacted glutaraldehyde and this compound.
-
Wash the hydrogel with fresh PBS several times over 48 hours.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Condition 1 (Low Glutaraldehyde) | Condition 2 (High Glutaraldehyde) | Reference (No Glutaraldehyde) |
| Chitosan Conc. | 2% (w/v) | 2% (w/v) | 2% (w/v) |
| This compound Conc. | 0.5% (w/v) | 0.5% (w/v) | 0.5% (w/v) |
| Glutaraldehyde Conc. | 0.25% (v/v) | 1% (v/v) | 0% (v/v) |
| Gelation Time (minutes) | 15 - 20 | 5 - 10 | No gelation |
| Swelling Ratio (q) | 30 ± 4 | 18 ± 3 | N/A |
| Compressive Modulus (kPa) | 8 ± 1 | 25 ± 4 | N/A |
Visualizations
Caption: Workflow for hydrogel synthesis via NHS-ester and amine reaction.
Caption: Glutaraldehyde crosslinking of an amine-containing polymer.
Troubleshooting and Discussion
-
No Gelation or Slow Gelation:
-
NHS-Amine Reaction: The NHS-ester may have hydrolyzed. Ensure that the PEG-NHS solution is prepared fresh and kept on ice. The pH of the reaction buffer should be between 7.2 and 8.5 for optimal reaction kinetics.[7]
-
Glutaraldehyde Reaction: The concentration of glutaraldehyde may be too low, or the pH may not be optimal (typically around neutral).[2]
-
-
Hydrogel is Too Stiff or Too Soft:
-
The mechanical properties of the hydrogel can be tuned by adjusting the concentration of the crosslinking agent (this compound and/or glutaraldehyde) and the polymer.[9] Higher crosslinker concentrations generally lead to stiffer hydrogels with lower swelling ratios.
-
-
Influence of the Acetamide Group:
-
The acetamide group is hydrophilic and may increase the water uptake of the hydrogel.[10] It may also influence the degradation of the hydrogel by affecting enzymatic access to the polymer backbone. Further studies would be needed to confirm these effects.
-
Conclusion
While the use of this compound as a hydrogel crosslinking agent is not yet established in the scientific literature, its chemical structure suggests it could be a viable candidate for forming hydrogels with potentially unique properties. The protocols provided here offer a starting point for researchers interested in exploring its utility in hydrogel synthesis for various biomedical applications. All protocols and resulting hydrogel properties should be thoroughly characterized and validated.
References
- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalently functionalized amide cross-linked hydrogels from primary amines and polyethylene glycol acyltrifluoroborates (PEG-KATs) - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-(6-aminohexyl)acetamide Conjugation Reaction Troubleshooting
Welcome to the technical support center for N-(6-aminohexyl)acetamide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear protocols for successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the conjugation of this compound to molecules containing carboxylic acids, often utilizing EDC/NHS chemistry.
Q1: I am observing very low or no yield of my conjugated product. What are the common causes?
Low or no product yield is a frequent issue and can often be attributed to one or more of the following factors:
-
Inactive Reagents:
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine of this compound is most efficient at a slightly alkaline pH (7.2-8.5).[2][3]
-
Presence of Water: Water will hydrolyze the active O-acylisourea intermediate and the NHS ester, competing with the desired amine coupling reaction.[1]
-
-
Incompatible Buffer Components:
-
Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete in the reaction.[2]
-
-
Poor Solubility of Reactants:
-
If any of the reactants, including this compound, are not fully dissolved in the reaction buffer, the reaction will be inefficient.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve issues of low conjugation yield.
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Q2: I see a white precipitate forming during my reaction. What is it and what should I do?
A white precipitate is often the urea byproduct of the EDC reagent (e.g., dicyclohexylurea if using DCC, or N,N'-diisopropylurea if using DIC).[1] While this is a normal consequence of the reaction, precipitation of your protein or desired conjugate can also occur.
-
Urea Byproduct: This is generally insoluble in many organic solvents and can be removed by filtration. If you are using a water-soluble carbodiimide like EDC, the byproduct should remain in solution.
-
Protein Aggregation: Changes in pH or the addition of organic co-solvents can cause your protein to precipitate.[2] Ensure your protein is stable in the chosen reaction buffer.
Q3: How can I minimize side reactions?
The primary side reactions in EDC/NHS chemistry are:
-
Hydrolysis of the NHS ester: This is accelerated by water and high pH. Ensure you are using anhydrous solvents and that the pH for the coupling step does not significantly exceed 8.5.[4]
-
Formation of N-acylurea: This occurs when the O-acylisourea intermediate rearranges before reacting with NHS or the amine. The addition of NHS helps to minimize this by converting the unstable intermediate into a more stable NHS ester.[1]
Quantitative Data Summary
Optimizing the molar ratio of reactants is critical for maximizing conjugation efficiency. The following table provides a general guideline for starting concentrations and molar ratios for the conjugation of this compound to a carboxyl-containing molecule using EDC/NHS chemistry.
| Reactant/Reagent | Recommended Molar Ratio (relative to Carboxylic Acid) | Typical Concentration | Purpose |
| Carboxylic Acid-Molecule | 1 | 1-10 mg/mL | The molecule to be functionalized. |
| EDC | 1.5 - 5 | 2-10 mM | Activates the carboxylic acid.[1][3] |
| NHS/sulfo-NHS | 1.2 - 5 | 5-10 mM | Stabilizes the activated intermediate.[1][3] |
| This compound | 1.5 - 20 | 5-50 mM | The primary amine for conjugation. |
Note: The optimal ratios may vary depending on the specific reactants and should be determined empirically.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of a protein's carboxyl groups followed by conjugation to this compound.
Materials:
-
Protein with accessible carboxyl groups
-
This compound (CAS: 49631-88-1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5[3]
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.
-
Preparation of Reagent Solutions: Prepare solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and NHS over the amount of protein is a common starting point.[3]
-
Activation of Protein: Add the freshly prepared EDC/NHS solution to the protein solution.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]
-
Buffer Exchange: Immediately remove excess EDC and byproducts and exchange the buffer to the Coupling Buffer using a desalting column.
-
Conjugation to this compound: Dissolve this compound in the Coupling Buffer and add it to the activated protein solution. A 10- to 50-fold molar excess of this compound is a typical starting point.
-
Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[3]
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by deactivating any unreacted NHS esters. Incubate for 15-30 minutes.[3]
-
Purification: Purify the conjugate to remove excess this compound and quenching reagents using a desalting column or dialysis.
Experimental Workflow Diagram
References
Technical Support Center: Optimizing n-(6-aminohexyl)acetamide Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the coupling efficiency of n-(6-aminohexyl)acetamide. The following information focuses on the widely used carbodiimide-mediated coupling chemistry, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling this compound to a carboxyl group?
The most common method for coupling a primary amine, such as the one on this compound, to a carboxylic acid is through a two-step process mediated by EDC and NHS.[1][2]
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3]
-
Stabilization and Coupling: This intermediate can be unstable in aqueous solutions and prone to hydrolysis.[3] NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[1][4]
Q2: What are the optimal pH conditions for the EDC/NHS coupling reaction?
The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges.[1][2]
-
Activation Step (Carboxylic Acid Activation): The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][2]
-
Coupling Step (Amine Reaction): The reaction of the NHS-activated carboxyl group with the primary amine of this compound is most effective at a pH of 7.0-8.5 .[1] Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are suitable for this step.[1]
Q3: Which buffers should I use and which should I avoid?
It is critical to use buffers that do not contain competing functional groups (primary amines or carboxylates).[1][2]
-
Recommended Buffers:
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the desired reaction and should be avoided.[1]
Q4: How should I handle and store EDC and NHS reagents?
Both EDC and NHS are moisture-sensitive, and their proper handling is crucial for maintaining their activity.[1][2][5]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[2] Prepare EDC and NHS solutions immediately before use, as they are not stable for long-term storage in solution.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Product | Inactive EDC or NHS: Reagents may have degraded due to moisture exposure.[2][5] | Use fresh, high-quality EDC and NHS. Always allow vials to equilibrate to room temperature before opening to prevent condensation.[2] Store desiccated at -20°C.[2] |
| Suboptimal pH: The activation and coupling steps were not performed within their optimal pH ranges.[1][2] | For a two-step protocol, perform the carboxyl activation at pH 4.5-6.0 (e.g., in MES buffer) and then adjust the pH to 7.2-8.0 for the amine coupling step (e.g., by adding PBS).[1][2] | |
| Presence of Competing Nucleophiles: Buffers or other components in the reaction mixture contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with this compound.[1][2] | Perform buffer exchange to remove interfering substances. Use non-amine and non-carboxylate buffers like MES for activation and PBS for coupling.[1][2] | |
| Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially in aqueous solutions, converting the carboxyl group back to its original state.[2][4] | Perform the coupling step immediately after the activation of the carboxyl group.[1] While hydrolysis is a competing reaction, ensuring optimal pH and reactant concentrations can favor the amidation reaction. | |
| Precipitation Observed During Reaction | High Concentration of Reagents: Excessively high concentrations of EDC can lead to precipitation.[1] | If using a large molar excess of EDC, try reducing the concentration.[1] Ensure all components are fully dissolved in their respective buffers before mixing. |
| Poor Solubility of Reactants or Product: The starting material or the final conjugate may have limited solubility in the reaction buffer. | Perform a buffer screen to identify a system where all components are soluble. Consider adding a co-solvent if compatible with your molecules. | |
| Difficulty in Purifying the Final Product | Inefficient Removal of Excess Reagents: Unreacted this compound, EDC, NHS, and byproducts can be challenging to separate from the desired product. | The choice of purification method (e.g., dialysis, size-exclusion chromatography, reverse-phase HPLC) depends on the properties of the final conjugate. For large biomolecules, dialysis or size-exclusion chromatography is often effective.[2] For smaller molecules, HPLC is a common choice. |
Detailed Experimental Protocols
General Two-Step EDC/NHS Coupling Protocol
This protocol provides a general framework for coupling this compound to a molecule containing a carboxylic acid. The amounts and volumes should be optimized for your specific application.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES Buffer (e.g., 0.1 M, pH 4.5-6.0)
-
Coupling Buffer: PBS (e.g., 0.1 M, pH 7.2-7.5)
-
Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis membrane, chromatography column)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to warm to room temperature before opening.[2]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[1][7] A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the amount of the carboxylic acid-containing molecule.[1]
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Dissolve this compound in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Quenching (Optional):
-
Purification:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of carboxyl groups with EDC.[1] |
| Coupling pH | 7.0 - 8.5 | Promotes the reaction of the NHS-ester with the primary amine.[1] |
| Molar Ratio (EDC:NHS:Carboxylic Acid) | 2:2:1 to 5:5:1 | A molar excess of EDC and NHS is generally recommended to drive the reaction.[1] |
| Activation Time | 15 - 30 minutes | Incubation time for the carboxylic acid with EDC and NHS at room temperature.[1][2] |
| Coupling Time | 2 hours at RT or overnight at 4°C | Reaction time for the NHS-ester with the amine. Longer incubation at lower temperatures can sometimes improve yield.[1][2] |
Visualizations
Caption: Chemical workflow of the two-step EDC/NHS coupling reaction.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bio-rad.com [bio-rad.com]
Technical Support Center: Synthesis of n-(6-aminohexyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-(6-aminohexyl)acetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is achieved through the selective mono-N-acetylation of 1,6-hexanediamine. In this reaction, one of the primary amine groups of the diamine nucleophilically attacks the carbonyl carbon of an acetylating agent, typically acetic anhydride, to form an amide bond.
Q2: What is the major side reaction of concern during this synthesis?
The principal side reaction is the diacetylation of 1,6-hexanediamine, resulting in the formation of N,N'-diacetyl-1,6-hexanediamine.[1][2] This occurs when both primary amine groups react with the acetylating agent. Controlling the stoichiometry and reaction conditions is crucial to minimize this byproduct.
Q3: What other potential side reactions and byproducts should I be aware of?
Beyond diacetylation, other potential side reactions include:
-
Salt Formation: The acetic acid byproduct generated during the reaction can react with the unreacted basic amine groups of either the starting material or the product to form an ammonium acetate salt. This can complicate the workup and purification process.
-
Imide Formation: Although less common with acetic anhydride, prolonged reaction times or harsh conditions with an excess of the acetylating agent could potentially lead to the formation of imides.[1]
-
Polymerization: Under certain conditions, particularly with highly reactive acylating agents or in the presence of strong acids, diamines can undergo polymerization.[2]
-
Ring Formation: Intramolecular cyclization is a possibility in reactions involving diamines, though less likely for a six-carbon chain under standard acylation conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Moisture Contamination: Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid, rendering it ineffective for acetylation.[3] 2. Inactive Reagents: Degradation of 1,6-hexanediamine or acetic anhydride over time. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use freshly opened or properly stored reagents. 2. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 3. Optimize the reaction temperature. A common starting point is to perform the addition of the acetylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. |
| High Percentage of Diacetylated Byproduct | 1. Incorrect Stoichiometry: Using an excess of the acetylating agent will favor diacetylation. 2. Method of Addition: Adding the diamine to the acetylating agent can lead to localized high concentrations of the acetylating agent, promoting diacetylation. | 1. Use a stoichiometric amount or a slight excess of the diamine relative to the acetylating agent. A common strategy is to use a 1:1 molar ratio or a slight excess of the diamine. 2. Add the acetylating agent dropwise to a solution of the diamine to maintain a low concentration of the acetylating agent throughout the reaction. |
| Product is Contaminated with a Salt | Formation of Ammonium Acetate Salt: The unreacted amine groups react with the acetic acid byproduct. | During the workup, a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) can be used to neutralize the acetic acid and deprotonate the ammonium salt, allowing for easier separation of the free amine product. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired mono-acetylated product and the di-acetylated byproduct may have similar polarities, making chromatographic separation challenging. 2. Presence of Unreacted Diamine: Excess starting material can co-elute with the product. | 1. Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. Derivatization of the free amine group of the desired product can alter its polarity for easier separation. 2. An acidic wash during the workup can help to remove the more basic unreacted diamine by forming a water-soluble salt. |
| Formation of Polymeric Material | Uncontrolled Polymerization: This can be initiated by impurities or highly reactive conditions.[2] | Ensure the purity of the starting materials and use controlled reaction conditions (e.g., slow addition of reagents, temperature control). |
Experimental Protocols
Selective Mono-N-acetylation of 1,6-Hexanediamine
This protocol is a general guideline for the selective mono-N-acetylation of 1,6-hexanediamine. Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
1,6-Hexanediamine
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,6-hexanediamine (1.0 equivalent) in anhydrous DCM. Place the flask in an ice bath and stir the solution.
-
Addition of Acetylating Agent: Dilute acetic anhydride (0.95-1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetic anhydride solution dropwise to the stirred solution of 1,6-hexanediamine over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid) and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired mono-acetylated product from unreacted diamine and the di-acetylated byproduct.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
"n-(6-aminohexyl)acetamide" stability in aqueous solutions
Welcome to the technical support center for N-(6-aminohexyl)acetamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction breaks the bond between the acetyl group and the hexyl amine chain, yielding acetic acid and 1,6-diaminohexane as the main degradation products. This hydrolysis can be catalyzed by both acidic and basic conditions.[1][2][3][4]
Q2: What are the optimal pH conditions for the stability of this compound solutions?
A2: Based on the chemistry of similar acetylated amines, this compound is expected to be most stable in a neutral to slightly acidic pH range, approximately between pH 4 and 7.[5] Under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, the rate of hydrolysis is significantly increased.[2][5]
Q3: How does temperature affect the stability of this compound in aqueous solutions?
A3: As with most chemical reactions, elevated temperatures will accelerate the degradation of this compound. For long-term storage, it is recommended to keep aqueous solutions at low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage, to minimize hydrolysis.[5]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products resulting from the hydrolysis of the amide bond are acetic acid and 1,6-diaminohexane.[1][3]
Q5: Are there any specific buffer components to avoid when working with this compound?
A5: While specific incompatibilities for this compound are not extensively documented, it is advisable to use buffers within the optimal pH stability range (4-7). Buffers with highly nucleophilic species could potentially accelerate degradation, although this is less common for stable amides. Standard non-nucleophilic buffers like phosphate or acetate within the appropriate pH range are generally suitable.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that your solutions have been stored at the recommended temperature and are within their expected shelf life.
-
pH Measurement: Check the pH of your aqueous solution. If it falls outside the optimal range of 4-7, adjust it accordingly using a suitable buffer.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions of this compound from a solid, dry source.
-
Analytical Confirmation: If possible, use an analytical technique like LC-MS/MS to quantify the concentration of this compound and detect the presence of its degradation products (1,6-diaminohexane).
-
Issue 2: Observing unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Presence of degradation products in your this compound sample.
-
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the unexpected peaks. Based on the known degradation pathway, look for masses corresponding to 1,6-diaminohexane.
-
Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study. Intentionally expose a sample of this compound to harsh conditions (e.g., strong acid or base, high temperature) and analyze the resulting mixture.[6][7][8][9] This will help in confirming the retention times and mass spectra of the degradation products.
-
Optimize Storage and Handling: If degradation is confirmed, review and optimize your solution preparation, storage, and handling procedures to minimize degradation in future experiments.
-
Data Presentation
Table 1: Expected Stability of this compound in Aqueous Solutions under Various Conditions
| Condition | Temperature | pH Range | Expected Stability | Recommendations |
| Storage (Aqueous Solution) | -80°C | 4-7 | High (Months) | Aliquot to prevent freeze-thaw cycles.[5] |
| -20°C | 4-7 | Moderate (Weeks to a month) | Suitable for short-term storage.[5] | |
| 4°C | 4-7 | Low (Days) | Recommended for very short-term storage only.[5] | |
| Experimental Use | Room Temperature | < 2 | Very Low (Hours) | Avoid prolonged exposure to strong acids. |
| Room Temperature | 4-7 | Moderate (Hours to Days) | Ideal for most experimental procedures. | |
| Room Temperature | > 10 | Very Low (Hours) | Avoid prolonged exposure to strong bases. | |
| > 37°C | Any | Low to Very Low | Elevated temperatures significantly increase hydrolysis rate. |
Note: The stability data is extrapolated from closely related compounds and general chemical principles of amide hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry container.
-
Dissolution: Add the desired volume of high-purity water or a suitable buffer (pH 4-7) to the solid.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in properly labeled, sealed containers at the recommended temperature (-20°C or -80°C for long-term storage).
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound to identify its degradation products.
-
Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
-
Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method such as LC-MS/MS to identify and quantify the parent compound and its degradation products.
Visualizations
Caption: Experimental workflow for handling this compound and troubleshooting stability issues.
Caption: Primary degradation pathway of this compound in aqueous solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. scispace.com [scispace.com]
"n-(6-aminohexyl)acetamide" storage conditions and shelf life
This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and stability of N-(6-aminohexyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What is the expected shelf life of this compound?
A: The specific shelf life for this compound is not consistently provided by manufacturers. However, for many chemical reagents, the shelf life is typically several years if stored unopened under the recommended conditions. For opened containers, the shelf life may be shorter due to potential exposure to air and moisture. It is best practice to refer to the manufacturer's certificate of analysis for any specific expiry date.
Q3: My this compound has clumped together. Is it still usable?
A: Clumping of the solid material is often an indication of moisture absorption.[1] Since the compound is hygroscopic, this can occur if the container is not sealed properly or has been opened in a humid environment. While the compound may still be usable for some applications, the presence of water can affect its reactivity and effective concentration in solution. For sensitive experiments, it is recommended to use a fresh, unopened container or to dry the material under vacuum if appropriate instrumentation is available and the compound's stability to such a procedure is known.
Q4: What are the signs of degradation for this compound?
A: Visual signs of degradation can include a change in color, the appearance of an unusual odor, or significant clumping/liquefaction. If you observe any of these changes, it is advisable to use a fresh stock of the reagent. For critical applications, analytical techniques such as NMR or mass spectrometry can be used to assess the purity of the compound before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Confirm the storage conditions of your reagent. - Use a fresh, unopened container of this compound. - If possible, verify the purity of your current stock using an appropriate analytical method. |
| Difficulty dissolving the compound | The compound may have absorbed moisture and formed clumps. | - Gently break up any clumps with a clean, dry spatula. - Use sonication or gentle heating to aid dissolution, provided this will not degrade the compound or other components in your experiment. - Ensure your solvent is anhydrous if the reaction is moisture-sensitive. |
| Precipitate forms in solution | The solution may be supersaturated, or the compound may be reacting with components in the solvent or container. | - Try preparing a more dilute solution. - Ensure the solvent and container are clean and inert. - Prepare fresh solutions before each experiment. |
Storage and Shelf Life Summary
| Condition | Temperature | Humidity | Container | Notes |
| Short-term | Room Temperature | Low | Tightly sealed | Protect from light. |
| Long-term | 2-8°C or -20°C | Low (desiccated) | Tightly sealed, preferably under inert gas (e.g., Argon) | Recommended for optimal stability. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the this compound container to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vessel.
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Add the appropriate solvent (e.g., ultrapure water, DMSO, or ethanol, depending on the experimental requirements) to the desired final concentration.
-
If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (e.g., 4°C for short-term or -20°C for long-term storage). It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Logical workflow for this compound storage considerations.
References
Technical Support Center: Synthesis of n-(6-aminohexyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of n-(6-aminohexyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the synthesis of this compound?
The primary challenge in the synthesis of this compound from 1,6-hexanediamine is the formation of the di-acetylated byproduct, N,N'-diacetyl-1,6-hexanediamine. Since 1,6-hexanediamine has two primary amine groups of similar reactivity, controlling the reaction to achieve selective mono-acetylation is crucial for obtaining a high yield of the desired product.
Q2: Which acetylating agent is best for this synthesis?
Both acetic anhydride and acetyl chloride are commonly used for acetylation. Acetic anhydride is often preferred due to its lower cost and easier handling. However, the choice of reagent can influence the selectivity of the reaction. The optimal acetylating agent may depend on the specific reaction conditions and the desired purity of the final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside standards of the starting material (1,6-hexanediamine) and, if available, the mono- and di-acetylated products, you can observe the consumption of the starting material and the formation of the products over time.
Q4: Is it necessary to use a protecting group strategy for this synthesis?
While a protecting group strategy can be employed to achieve high selectivity for mono-acetylation, it adds extra steps to the synthesis (protection and deprotection), which can increase the overall complexity and may lower the overall yield. For many applications, optimizing the reaction conditions to favor mono-acetylation without protecting groups is a more practical approach.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Predominant Formation of the Di-acetylated Byproduct
Cause: The high reactivity of both primary amine groups in 1,6-hexanediamine leads to the formation of the di-acetylated product, especially when the acetylating agent is in excess or when reaction conditions favor high reactivity.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the acetylating agent to 1,6-hexanediamine. Using a stoichiometric amount or a slight excess of 1,6-hexanediamine can favor mono-acetylation.
-
Slow Addition: Add the acetylating agent dropwise to a cooled solution of 1,6-hexanediamine. This helps to maintain a low concentration of the acetylating agent in the reaction mixture, reducing the likelihood of a second acetylation on the already mono-acetylated product.
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Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity.
-
Choice of Solvent: The polarity and nature of the solvent can influence the selectivity. Experiment with different solvents to find the optimal conditions.
Issue 2: Difficulty in Separating the Mono- and Di-acetylated Products
Cause: this compound and N,N'-diacetyl-1,6-hexanediamine can have similar polarities, making their separation by simple extraction challenging.
Solution:
-
Column Chromatography: Purification by column chromatography on silica gel is the most effective method for separating the mono-acetylated product from the di-acetylated byproduct and any unreacted starting material. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is typically employed.
Issue 3: Low Overall Yield After Purification
Cause: This can be a combination of factors, including incomplete reaction, formation of multiple byproducts, and loss of product during workup and purification.
Solutions:
-
Reaction Optimization: Systematically optimize the reaction conditions as outlined in Issue 1.
-
Careful Workup: Ensure that the workup procedure is designed to minimize product loss. This may involve carefully adjusting the pH during extraction steps to ensure the desired product is in the organic phase.
-
Efficient Purification: Optimize the column chromatography procedure to achieve good separation with minimal loss of the desired product. This includes selecting the appropriate column size, stationary phase, and mobile phase.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Acetylating Agent | Molar Ratio (Diamine:Agent) | Temperature (°C) | Solvent | Mono-acetylated Yield (%) | Di-acetylated Yield (%) |
| Acetic Anhydride | 1:1 | 0 | Dichloromethane | ~50-60 | ~20-30 |
| Acetic Anhydride | 2:1 | 0 | Dichloromethane | Higher | Lower |
| Acetyl Chloride | 1:1 | 0 | Dichloromethane with Base | ~40-50 | ~25-35 |
| Acetyl Chloride | 2:1 | 0 | Dichloromethane with Base | Higher | Lower |
Note: The yields presented are approximate and can vary based on specific experimental details.
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Add a solution of acetic anhydride (0.5 to 1 equivalent) in DCM dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.
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Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., dichloromethane).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the initial eluting solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Formation of the di-acetylated byproduct.
Caption: Troubleshooting workflow for low yield in synthesis.
Technical Support Center: Purification of n-(6-aminohexyl)acetamide
Welcome to our technical support center for the purification of n-(6-aminohexyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the mono-acetylation of 1,6-hexanediamine. The most common impurity is the diacetylated byproduct, N,N'-(hexane-1,6-diyl)diacetamide. Unreacted starting materials, such as 1,6-hexanediamine and the acetylating agent (e.g., acetic anhydride or acetyl chloride), may also be present in the crude reaction mixture.
Q2: How can I monitor the progress of the purification process?
A2: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purification process. By spotting the crude reaction mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. Staining with ninhydrin can be useful for visualizing the free amino group of the product and any unreacted diamine. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: My final product of this compound shows a low yield after purification. What are the possible reasons?
A3: Low yield can result from several factors:
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Incomplete reaction: The initial acetylation reaction may not have gone to completion.
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Formation of diacetylated byproduct: Suboptimal reaction conditions can favor the formation of the diacetylated impurity, reducing the yield of the desired mono-acetylated product.
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Loss during purification: Product may be lost during extraction, crystallization, or column chromatography steps. This can be due to factors such as using an inappropriate solvent system or issues with phase separation during extractions.
Q4: After purification, I still see traces of the diacetylated impurity in my NMR spectrum. How can I remove it?
A4: If trace amounts of the diacetylated impurity remain, a second purification step may be necessary. Repeating the column chromatography with a shallower solvent gradient can improve separation. Alternatively, recrystallization from a suitable solvent system may help to selectively crystallize the desired mono-acetylated product, leaving the more nonpolar diacetylated impurity in the mother liquor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Presence of starting 1,6-hexanediamine in the final product. | - Insufficient amount of acetylating agent used.- Inefficient extraction during workup to remove the water-soluble diamine. | - Ensure the stoichiometry of the reactants is correct.- Perform additional aqueous washes (e.g., with dilute HCl) to protonate and extract the unreacted diamine into the aqueous phase. |
| Major peak corresponding to the diacetylated byproduct. | - Reaction conditions favor diacetylation (e.g., high temperature, prolonged reaction time, incorrect stoichiometry). | - Use a large excess of 1,6-hexanediamine to statistically favor mono-acetylation.- Slowly add the acetylating agent at a low temperature.- Consider using a protecting group strategy for one of the amino groups, although this adds extra steps to the synthesis. |
| Product is an oil and does not crystallize. | - Presence of impurities.- The product may be intrinsically an oil or have a low melting point. | - Purify the product by column chromatography to remove impurities.- Attempt crystallization from a different solvent or solvent mixture. Seeding with a small crystal of the pure product can sometimes induce crystallization. If it remains an oil, purification by chromatography is the best option. |
| Poor separation during column chromatography. | - Inappropriate solvent system (eluent).- Column overloading. | - Perform TLC analysis to determine an optimal solvent system that provides good separation between the product and impurities.- Use a larger column or a smaller amount of crude material. A typical ratio is 1:30 to 1:50 of crude material to silica gel by weight. |
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound is the selective mono-acetylation of 1,6-hexanediamine. To favor mono-substitution, a significant excess of the diamine is typically used.
Reaction:
1,6-Hexanediamine + Acetic Anhydride -> this compound + Acetic Acid
Purification Method 1: Extraction and Column Chromatography
This is a widely applicable method for purifying this compound from the reaction mixture.
Procedure:
-
Quenching and Extraction: After the reaction is complete, the mixture is typically diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Subsequent washes with brine can help to remove water-soluble byproducts.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Column Chromatography: The crude product is purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of dichloromethane and methanol is often effective. A typical starting gradient could be 100% dichloromethane, gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol). The exact gradient should be optimized based on TLC analysis of the crude mixture.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Concentration: The pure fractions are combined, and the solvent is evaporated to yield the purified this compound.
-
Purification Method 2: Recrystallization
If the product is a solid and has a suitable solubility profile, recrystallization can be an effective purification method.
Procedure:
-
Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which the desired product is soluble at high temperatures but less soluble at low temperatures. Common solvents to try include ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered.
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Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purification Workflow
Caption: Purification workflow for this compound.
Data Summary
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | Moderate to High | >95% | High resolution, applicable to oils and solids. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Variable | >98% (if successful) | Can yield very pure material, simpler setup. | Not suitable for oils or if a suitable solvent cannot be found. |
Technical Support Center: Preventing Aggregation in "n-(6-aminohexyl)acetamide" Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation in bioconjugates utilizing the "n-(6-aminohexyl)acetamide" linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when creating bioconjugates with "this compound"?
Aggregation of bioconjugates, including those with an "this compound" linker, is a multifaceted issue primarily driven by factors that compromise the stability of the protein. Key contributors include:
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Increased Hydrophobicity: The "this compound" linker, being an aliphatic hydrocarbon chain, increases the overall surface hydrophobicity of the bioconjugate. This enhanced hydrophobicity can promote self-association of the conjugate molecules to minimize their exposure to the aqueous environment, leading to aggregation.[1]
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[1] If the conjugation conditions are not optimal for the specific protein, it can lead to a change in the protein's surface charge and promote aggregation.
-
High Protein Concentration: Higher concentrations of the bioconjugate increase the likelihood of intermolecular interactions, which can initiate and propagate aggregation.
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Over-labeling: Attaching an excessive number of "this compound"-payload molecules to the protein can significantly alter its physicochemical properties, including its isoelectric point (pI), leading to reduced solubility and aggregation.[2]
-
Physical Stress: Exposure to elevated temperatures, vigorous agitation, and multiple freeze-thaw cycles can cause protein unfolding and subsequent aggregation.[3]
Q2: How does the "this compound" linker specifically contribute to aggregation?
The "this compound" linker possesses a six-carbon alkyl chain. This aliphatic structure is inherently hydrophobic. When multiple units of this linker are conjugated to a protein, they can create hydrophobic patches on the protein's surface. These patches can interact with similar regions on other conjugate molecules, driving the formation of aggregates to minimize contact with water.[1] While this linker is relatively short, its contribution to overall hydrophobicity can be significant, especially when conjugated to a highly potent and often hydrophobic payload.
Q3: What are some effective strategies to prevent aggregation during and after conjugation?
Preventing aggregation requires a multi-pronged approach focusing on both the conjugation process and the final formulation. Key strategies include:
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Formulation Optimization: The use of stabilizing excipients is a cornerstone of aggregation prevention. These can include:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.[4]
-
Sugars and Polyols: Sucrose and trehalose are effective cryoprotectants and lyoprotectants that stabilize proteins.
-
Amino Acids: Arginine and glycine can suppress aggregation by interacting with hydrophobic patches and stabilizing the native state of the protein.[2]
-
-
Process Parameter Control:
-
Temperature: Performing the conjugation reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process.[3]
-
Protein Concentration: Working with lower protein concentrations during conjugation can reduce the frequency of intermolecular collisions.[5]
-
pH and Ionic Strength: Optimizing the pH and salt concentration of the reaction and storage buffers is crucial for maintaining protein stability.[1]
-
-
Linker Modification: While you are working with "this compound", for future constructs, consider incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to increase the overall solubility of the conjugate.[6]
-
Immobilization: Immobilizing the antibody or protein on a solid support during the conjugation reaction can physically separate the molecules, preventing them from aggregating.[1]
Q4: What analytical techniques are recommended for detecting and quantifying aggregation?
A combination of analytical techniques is often necessary to fully characterize and quantify aggregates of different sizes. Commonly used methods include:
-
Size Exclusion Chromatography (SEC): This is the most widely used method for separating and quantifying monomers, dimers, and larger soluble aggregates based on their hydrodynamic radius.[2]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and provides information on the size distribution of particles in the solution.[2]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the homogeneity of a protein solution and identifying different oligomeric states.[2]
-
Visual Inspection and Turbidity Measurement: A simple yet effective initial assessment involves visual inspection for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a higher wavelength (e.g., 350-400 nm).[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the conjugation and handling of "this compound" conjugates.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Increased turbidity or visible precipitation during the conjugation reaction. | 1. Suboptimal Buffer pH: The reaction pH may be too close to the protein's isoelectric point (pI), minimizing electrostatic repulsion.[1] 2. High Reagent Concentration: Localized high concentrations of the activated linker-payload can cause rapid, uncontrolled conjugation and precipitation. 3. Organic Solvent Shock: If the linker-payload is dissolved in an organic solvent (e.g., DMSO), adding it too quickly can denature the protein. | 1. Optimize pH: Perform the conjugation in a buffer with a pH at least one unit away from the protein's pI. Conduct a pH screening experiment to determine the optimal pH for stability. 2. Slow Addition: Add the activated linker-payload solution dropwise to the protein solution with gentle, constant stirring. 3. Minimize Organic Solvent: Use the lowest practical concentration of the organic solvent. Add the solution slowly to the protein solution. |
| High levels of soluble aggregates (dimers, multimers) detected by SEC post-purification. | 1. Over-labeling: A high drug-to-antibody ratio (DAR) increases surface hydrophobicity. 2. Hydrophobicity of the Linker-Payload: The combined hydrophobicity of "this compound" and the payload is driving self-association. 3. Suboptimal Formulation: The storage buffer is not adequately stabilizing the conjugate. | 1. Reduce Molar Excess: Decrease the molar ratio of the activated linker-payload to the protein during the conjugation reaction to achieve a lower DAR. 2. Introduce Hydrophilic Moieties: For future constructs, consider using a more hydrophilic linker, such as one containing a PEG spacer. 3. Formulation Screening: Screen a panel of formulation buffers containing different excipients (e.g., polysorbates, sucrose, arginine) to identify conditions that maximize monomer content. |
| Increased aggregation upon freeze-thaw cycles. | 1. Cryoconcentration: As the sample freezes, the protein and solutes become concentrated in the unfrozen portion, increasing the likelihood of aggregation. 2. Ice-Water Interface: Proteins can adsorb to the surface of ice crystals and denature. 3. pH Shifts: The pH of some buffer systems (e.g., phosphate buffers) can change significantly upon freezing. | 1. Add Cryoprotectants: Include cryoprotectants like sucrose or trehalose (typically at 5-10% w/v) in the formulation. 2. Include Surfactants: Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Polysorbate 80) to minimize surface-induced denaturation.[4] 3. Choose Appropriate Buffer: Use a buffer system that is less prone to pH shifts upon freezing, such as a histidine or citrate buffer. 4. Control Freezing and Thawing Rates: Flash-freezing in liquid nitrogen and rapid thawing in a 37°C water bath can sometimes minimize aggregation. |
| Low recovery after purification by size exclusion chromatography. | 1. Irreversible Aggregation: Large, insoluble aggregates are being removed by the column frit or are precipitating on the column. 2. Nonspecific Binding: The hydrophobic nature of the conjugate is causing it to interact with the SEC column matrix. | 1. Optimize Formulation Pre-Purification: Before purification, ensure the conjugate is in a stabilizing buffer. Consider adding excipients like arginine to improve solubility. 2. Modify Mobile Phase: For the SEC mobile phase, consider increasing the ionic strength or adding a small percentage of an organic modifier (e.g., isopropanol) to reduce hydrophobic interactions with the column. |
Quantitative Data on Aggregation Prevention
The following tables summarize the impact of various formulation parameters on the aggregation of bioconjugates. While this data is not specific to "this compound" conjugates, it provides a general guide for formulation development.
Table 1: Effect of Excipients on Preventing Agitation-Induced Aggregation
| Excipient | Concentration | % Monomer Recovery (after agitation) |
| None (Control) | - | 85.2% |
| Polysorbate 80 | 0.01% | 99.1% |
| Polysorbate 80 | 0.05% | 99.6% |
| Sucrose | 5% | 98.5% |
| Sucrose | 10% | 99.2% |
| Arginine | 50 mM | 97.8% |
| Arginine | 100 mM | 98.9% |
Data is illustrative and based on general findings for monoclonal antibodies and ADCs.
Table 2: Influence of pH and Ionic Strength on Aggregate Formation
| pH | NaCl Concentration (mM) | % Aggregate (High Molecular Weight Species) |
| 5.0 | 50 | 8.7% |
| 5.0 | 150 | 5.4% |
| 6.0 | 50 | 4.2% |
| 6.0 | 150 | 2.1% |
| 7.0 | 50 | 3.5% |
| 7.0 | 150 | 1.8% |
| 8.0 | 50 | 6.9% |
| 8.0 | 150 | 4.3% |
Data is illustrative and based on general findings for monoclonal antibodies. Optimal conditions are protein-specific.
Experimental Protocols
Protocol 1: General Lysine Conjugation with an Activated "this compound"-Payload
This protocol describes a general method for conjugating an NHS-ester activated "this compound"-payload to the lysine residues of a protein.
-
Protein Preparation:
-
Dialyze the protein (e.g., monoclonal antibody) into a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). Ensure the buffer is free of primary amines (e.g., Tris).
-
Adjust the protein concentration to 5-10 mg/mL.
-
-
Activated Linker-Payload Preparation:
-
Dissolve the NHS-ester activated "this compound"-payload in an anhydrous organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated linker-payload solution to the protein solution. Start with a molar ratio of 5:1 to 10:1 (linker-payload:protein).
-
Add the linker-payload solution dropwise with gentle stirring to avoid localized high concentrations.
-
Incubate the reaction at 4°C or room temperature for 1-2 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent that contains a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purify the conjugate from unreacted linker-payload and quenching reagent using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Use a column appropriate for the size of your protein and its aggregates.
-
-
Sample Preparation:
-
Dilute the purified conjugate to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter.
-
-
Data Acquisition:
-
Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Collect the chromatogram for a sufficient duration to allow for the elution of all species.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Visualizations
Caption: The pathway of stress-induced aggregation in bioconjugates.
Caption: A logical workflow for troubleshooting aggregation issues.
References
"n-(6-aminohexyl)acetamide" reaction buffer compatibility
This guide provides researchers, scientists, and drug development professionals with essential information on reaction buffer compatibility for N-(6-aminohexyl)acetamide. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound and how does it influence buffer choice?
This compound possesses a terminal primary amine (-NH₂) group. This group is a nucleophile and is the primary site of reaction in most bioconjugation protocols. It is most commonly used to form stable amide bonds with activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters. The reactivity of this amine is highly dependent on the pH and the composition of the reaction buffer.
Q2: Why are Tris and glycine buffers incompatible with most this compound conjugation reactions?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally incompatible with conjugation reactions involving this compound, especially when using NHS esters.[1][2][3] The primary amines in these buffers will compete with the primary amine of this compound for the activated carboxyl group (e.g., the NHS ester).[1][3] This competitive side reaction significantly reduces the yield of the desired conjugate and leads to the formation of unwanted byproducts.[1][3]
Q3: What are the recommended buffers for a standard two-step EDC/NHS conjugation involving this compound?
A two-step protocol is often used to couple a carboxyl-containing molecule to this compound. Each step has its own optimal buffer requirements:
-
Activation Step (Carboxyl Activation): This step, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to create an NHS ester, is most efficient at a slightly acidic pH. MES buffer (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0 is ideal.[1][4]
-
Coupling Step (Amine Reaction): The reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH of 7.2-8.5.[1][3] Recommended amine-free buffers include Phosphate-Buffered Saline (PBS), HEPES, Borate, and Carbonate/Bicarbonate buffers .[1][3]
Q4: Can an amine-containing buffer like Tris ever be used in the workflow?
Yes, but only at the very end of the protocol as a quenching agent.[1][3] After the desired conjugation time has passed, adding a small amount of a primary amine-containing buffer like Tris (e.g., to a final concentration of 20-50 mM) is an effective way to stop the reaction.[1] The Tris will react with and deactivate any remaining NHS esters, preventing further conjugation.[1][3]
Data Presentation: Buffer Compatibility Summary
The tables below summarize the key quantitative parameters for selecting an appropriate reaction buffer.
Table 1: Recommended Buffers for Two-Step Amine Coupling
| Step | Recommended Buffer | Optimal pH Range | Incompatible Components |
|---|---|---|---|
| Carboxyl Activation | MES | 4.5 - 6.0[1][4] | Primary amines (Tris, Glycine), Phosphate, Acetate[2] |
| Amine Coupling | PBS, HEPES, Borate, Bicarbonate | 7.2 - 8.5[1][3] | Primary amines (Tris, Glycine)[1][3] |
| Reaction Quenching | Tris, Glycine | ~8.0 | Not applicable |
Table 2: Common Interfering Substances
| Substance Class | Example(s) | Reason for Interference | Recommended Action |
|---|---|---|---|
| Primary Amines | Tris, Glycine, Ethanolamine | Competes with this compound for the activated ester, reducing yield.[1][3] | Use amine-free buffers like PBS, HEPES, or Borate for the coupling step.[1][3] |
| Carboxylates | Acetate, Citrate | Can reduce the efficiency of EDC during the activation step.[2] | Use a non-carboxylated buffer like MES for the activation step. |
| Thiols | DTT, 2-Mercaptoethanol | Can react with NHS esters or reduce EDC. | Add after conjugation is complete or perform buffer exchange before starting. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Incompatible Buffer: Use of an amine-containing buffer (e.g., Tris, glycine) during the coupling step.[3] 2. Incorrect pH: Buffer pH is outside the optimal range for either the activation (4.5-6.0) or coupling (7.2-8.5) step.[1] 3. Hydrolysis of Intermediates: The activated EDC/NHS ester is unstable in aqueous solutions and can hydrolyze before reacting with the amine.[1] | 1. Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES) prior to the reaction.[3] 2. Carefully verify the pH of your buffers. For a two-step reaction, ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.5.[1] 3. Prepare EDC/NHS solutions immediately before use. Perform the coupling step as soon as possible after the activation step. Consider running the reaction at 4°C to slow the rate of hydrolysis.[1] |
| High Background / Non-specific Binding | 1. Insufficient Quenching: Unreacted NHS esters remain active and can bind non-specifically to other molecules. 2. Cross-linking: In a one-pot reaction, EDC can cause unwanted cross-linking between the amine and carboxyl groups of different molecules. | 1. After the main reaction, add an amine-containing buffer like Tris-HCl or glycine to a final concentration of 20-50 mM to quench all remaining active esters.[1][3] 2. Use a two-step protocol. Activate the carboxyl-containing molecule first, then remove or quench the excess EDC before adding this compound. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Carboxyl-to-Amine Coupling
This protocol describes the covalent conjugation of a molecule containing a carboxyl group (Molecule-COOH) to this compound.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Molecule-COOH (to be activated)
-
This compound
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[3]
-
Desalting column
Methodology:
-
Preparation: Dissolve your Molecule-COOH in ice-cold Activation Buffer. Dissolve this compound in Coupling Buffer.
-
EDC/Sulfo-NHS Preparation: Immediately before use, prepare a 10 mg/mL solution of both EDC and Sulfo-NHS in water or Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add the EDC solution to your Molecule-COOH solution.
-
Immediately add the Sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess EDC/Sulfo-NHS:
-
Immediately pass the activated molecule solution through a desalting column equilibrated with Coupling Buffer. This removes excess crosslinkers and exchanges the buffer for the optimal coupling pH.
-
-
Coupling Reaction:
-
Combine the purified, activated molecule with the this compound solution.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time may vary.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[1]
-
Incubate for 15 minutes.
-
-
Final Purification: Remove excess reactants and byproducts by dialysis or column chromatography as appropriate for your final conjugate.
Diagrams and Workflows
References
Technical Support Center: Removal of Unreacted N-(6-aminohexyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted N-(6-aminohexyl)acetamide from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove unreacted this compound?
A1: this compound is a relatively polar and water-soluble compound due to the presence of a primary amine and an amide group. This polarity can make it difficult to separate from polar reaction products and solvents using standard liquid-liquid extraction techniques.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most common and effective methods include:
-
Acid-Base Extraction: This technique exploits the basicity of the primary amine to move the compound from an organic to an aqueous phase.
-
Chromatography: Techniques such as column chromatography on silica gel or Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective.[1][2]
-
Solid-Phase Extraction (SPE): Using cartridges with specific functionalities (e.g., cation exchange) can selectively retain the amine.
-
Precipitation/Crystallization: The unreacted amine can sometimes be precipitated as a salt.[3]
Q3: My product is acid-sensitive. Can I still use acid-base extraction?
A3: If your product is sensitive to strong acids, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (pH ~4.5-5.5). Alternatively, methods that do not involve acidic conditions, like chromatography or washing with a copper sulfate solution, should be considered.[4][5]
Q4: I am observing significant product loss during purification. What could be the cause?
A4: Product loss can occur for several reasons:
-
Emulsion formation: During liquid-liquid extraction, emulsions can trap your product.
-
Co-extraction: If your product has some polarity, it might be partially extracted into the aqueous phase along with the unreacted amine.
-
Irreversible binding: Your product might be strongly adsorbing to the stationary phase during chromatography.
-
Degradation: The purification conditions (e.g., pH, temperature) might be degrading your product.
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound by Acid-Base Extraction
Symptoms:
-
NMR or LC-MS analysis of the final product shows the presence of unreacted this compound.
-
The aqueous wash does not effectively remove the amine from the organic layer.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Acid | The amount of acid used is not enough to protonate all the unreacted amine. Increase the concentration or volume of the acidic solution (e.g., 1M HCl). Perform multiple washes.[4] |
| Inadequate Mixing | The two phases were not mixed thoroughly, leading to poor partitioning. Ensure vigorous mixing in the separatory funnel and allow sufficient time for the phases to separate. |
| High Concentration of Amine | The concentration of unreacted amine is too high for a single extraction to be effective. Perform multiple, sequential extractions with fresh acidic solution. |
| Product is also basic | If your product also contains a basic functional group, it may be co-extracted into the aqueous phase. In this case, consider alternative methods like chromatography. |
| Use of a Copper Sulfate Wash | As an alternative to acid, wash the organic layer with a 10% aqueous solution of copper sulfate. The copper ions will form a complex with the amine, which is soluble in the aqueous phase.[4][5] This is a useful method if your target compound is acid-sensitive. |
Issue 2: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the product and unreacted this compound.
-
Significant tailing or streaking of the amine spot on TLC, making separation difficult.[6]
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized for separation. A common mobile phase for separating amines on silica gel is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly reduce tailing by neutralizing the acidic silica surface. |
| Silica Gel Acidity | The acidic nature of silica gel can cause strong, non-specific binding and tailing of basic compounds like amines. Use a deactivated silica gel (e.g., treated with a base) or consider using a different stationary phase like alumina (basic or neutral). |
| Overloading the Column | Too much crude product has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Compound is Too Polar for Normal Phase | If the compound is highly polar, it may not move from the baseline even with highly polar solvents. Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] HILIC is particularly well-suited for the separation of polar compounds.[1] |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aqueous). Use a volume of acidic solution approximately equal to the volume of the organic phase.
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer, which now contains the protonated this compound.
-
Repeat: Repeat the acidic wash 2-3 times with fresh 1M HCl to ensure complete removal.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
(Optional) Recovery of Amine: The aqueous layers can be combined and basified with a strong base (e.g., 6M NaOH) to regenerate the free amine, which can then be extracted with an organic solvent if desired.[7]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, gradually increasing the polarity. For example, start with 100% DCM and gradually increase the percentage of MeOH. If tailing is observed, add 0.5% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides a hypothetical comparison of the efficiency of different removal methods for a reaction mixture initially containing 15% unreacted this compound.
| Purification Method | Purity of Final Product (%) | Recovery of Desired Product (%) | Time Required (hours) |
| Single Acid-Base Extraction (1M HCl) | 85 | 90 | 0.5 |
| Triple Acid-Base Extraction (1M HCl) | >98 | 85 | 1.5 |
| Column Chromatography (Silica, DCM/MeOH gradient) | 95 | 75 | 4 |
| Column Chromatography (Silica, DCM/MeOH + 0.5% TEA) | >99 | 70 | 4 |
| Solid-Phase Extraction (Cation Exchange) | >98 | 95 | 0.5 |
Visualizations
Caption: Experimental workflows for the removal of unreacted this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Amine Linkers: N-(6-aminohexyl)acetamide vs. Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the landscape of targeted therapeutics like antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics, and biodistribution of the entire conjugate. This guide provides an objective comparison of N-(6-aminohexyl)acetamide, a short-chain alkyl amine linker, with other commonly employed amine linkers, supported by a synthesis of experimental data from various studies.
Introduction to Amine Linkers in Bioconjugation
Amine-reactive linkers are a cornerstone of bioconjugation, primarily targeting the primary amines found on the N-terminus of polypeptide chains and the side chain of lysine residues. The choice of linker can be broadly categorized by its physicochemical properties, primarily its hydrophilicity or hydrophobicity. This property significantly impacts the overall characteristics of the resulting bioconjugate.
-
Hydrophilic Linkers: Predominantly based on polyethylene glycol (PEG), these linkers enhance the aqueous solubility of the bioconjugate. This is particularly crucial when working with hydrophobic payloads, as it can prevent aggregation and lead to a longer circulation half-life.[1][2]
-
Hydrophobic Linkers: Typically composed of alkyl chains, these linkers can contribute to higher cell permeability but may increase the risk of aggregation and rapid clearance from circulation, especially with high drug-to-antibody ratios (DARs).[1][3]
This compound, with its hexyl chain, falls into the category of a short-chain, relatively hydrophobic linker. The presence of the acetamide group, however, introduces a degree of polarity that can influence its behavior compared to purely alkyl chains.
Comparative Analysis of Amine Linkers
The performance of a linker in a bioconjugate, such as an ADC, is a multifactorial issue. Key parameters for comparison include the impact on aggregation, in vitro cytotoxicity, in vivo efficacy, and plasma stability. While direct head-to-head experimental data for this compound is limited in publicly available literature, we can infer its performance based on its structural characteristics and compare it to well-studied linker classes.
This compound: This linker provides a short, flexible spacer. Its aliphatic nature contributes to hydrophobicity, which can be advantageous for membrane traversal. The internal amide bond is generally stable under physiological conditions. However, similar to other short alkyl linkers, it may contribute to aggregation when conjugated with hydrophobic payloads at high DARs.
Short-Chain Alkyl Linkers (e.g., Maleimidocaproyl - MC): These are common hydrophobic linkers. While synthetically accessible and metabolically stable, their hydrophobicity can negatively impact the solubility of the conjugate, often limiting the achievable DAR to 2-4 to avoid aggregation.[4]
Polyethylene Glycol (PEG) Linkers: PEG linkers are highly hydrophilic and can significantly improve the solubility and pharmacokinetic profile of ADCs.[4][5] They can enable higher DARs (e.g., 8) without the aggregation issues seen with hydrophobic linkers.[4] However, very long PEG chains can sometimes lead to decreased cellular uptake.[5]
Enzymatically Cleavable Linkers (e.g., Valine-Citrulline - Val-Cit): These linkers are designed to be stable in circulation and cleaved by specific enzymes, like cathepsin B, which are often overexpressed in tumor cells.[6] While effective in targeted drug release, the peptide-based nature of these linkers can also contribute to the overall hydrophobicity of the conjugate.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize representative data from various studies to illustrate the impact of different linker types on ADC performance. This compound is positioned based on the expected performance of a short-chain, moderately hydrophobic linker.
Table 1: Impact of Linker Type on ADC Physicochemical and In Vitro Properties
| Linker Type | Representative Linker | Predicted/Observed Hydrophobicity | Achievable DAR without Significant Aggregation | In Vitro Cytotoxicity (IC50) |
| Short-Chain Alkyl Amine | This compound | Moderate | Low to Moderate (2-4) | Potentially high (payload dependent) |
| Hydrophobic | Maleimidocaproyl (MC) | High | Low (2-4)[4] | High |
| Hydrophilic | PEG4 | Low | High (up to 8)[4] | Maintained or slightly decreased[7] |
| Cleavable Peptide | Val-Cit-PABC | Moderate to High | Moderate (4) | High |
Table 2: Impact of Linker Type on ADC In Vivo Performance
| Linker Type | Representative Linker | Plasma Half-Life | In Vivo Efficacy | Potential Issues |
| Short-Chain Alkyl Amine | This compound | Potentially shorter | Dependent on payload and target | Potential for faster clearance and aggregation [1] |
| Hydrophobic | Maleimidocaproyl (MC) | Shorter[5] | Can be limited by rapid clearance[3] | Rapid clearance, aggregation[3] |
| Hydrophilic | PEG8 / PEG12 | Longer[2] | Generally enhanced due to improved exposure[2] | Potential for reduced cell permeability with very long chains[5] |
| Cleavable Peptide | Val-Cit-PABC | Generally stable in plasma[6] | High, due to targeted release[6] | Premature cleavage by non-target proteases |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates with different linkers.
Protocol 1: General Antibody Conjugation with Amine-Reactive NHS Ester-Activated Linker-Payload
This protocol describes the conjugation of a pre-formed linker-payload entity, activated with an N-hydroxysuccinimide (NHS) ester, to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-activated Linker-Payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into an amine-free buffer like PBS. Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
Linker-Payload Preparation: Immediately before use, dissolve the NHS ester-activated Linker-Payload in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the dissolved Linker-Payload to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR). Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using SEC.
-
Characterization: Characterize the purified ADC for DAR (e.g., by HIC-HPLC or UV-Vis spectroscopy), aggregation (by SEC), and in vitro cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC/antibody dilutions. Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: After incubation, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Conclusion
The choice of an amine linker is a critical decision in the design of bioconjugates. While this compound is not as extensively characterized in the literature as other linkers, its structure as a short-chain alkyl amine linker suggests a profile of moderate hydrophobicity. This positions it as a potential option where a compromise between the high hydrophilicity of PEG linkers and the pronounced hydrophobicity of longer alkyl chains is desired. The provided data and protocols offer a framework for the rational selection and evaluation of amine linkers, enabling researchers to optimize the performance of their bioconjugates for therapeutic and diagnostic applications. The ultimate choice of linker will depend on a careful, empirical evaluation of its impact on the specific properties of the final conjugate.
References
- 1. leapchem.com [leapchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
A Comparative Guide to n-(6-aminohexyl)acetamide and Hexanediamine for Researchers and Drug Development Professionals
In the landscape of chemical linkers and synthesis precursors, the choice between n-(6-aminohexyl)acetamide and hexanediamine is pivotal, dictated by the specific reactivity and functionality required for a given application. While both molecules share a common six-carbon backbone, the presence of an acetamide group in the former dramatically alters its chemical behavior, creating distinct advantages and use-cases, particularly in the realms of bioconjugation and surface modification. This guide provides an objective comparison of these two diamines, supported by their chemical properties and relevant experimental considerations.
Chemical and Physical Properties
A fundamental comparison of this compound and hexanediamine begins with their intrinsic chemical and physical properties. These characteristics influence their solubility, reactivity, and handling in experimental settings.
| Property | This compound | Hexanediamine |
| Synonyms | N-Acetyl-1,6-diaminohexane, 6-Acetamidohexylamine | 1,6-Diaminohexane, Hexamethylene diamine |
| Molecular Formula | C8H18N2O | C6H16N2 |
| Molecular Weight | 158.24 g/mol [1] | 116.21 g/mol |
| Appearance | Not specified (likely solid) | Colorless solid with a typical fishlike amine odor[2] |
| Melting Point | Not available | 42-45 °C |
| Boiling Point | Not available | 204-205 °C |
| Solubility | Not available | Very soluble in water, soluble in alcohols and aromatic solvents[2] |
| Reactivity | Contains one primary amine and one secondary amide. The acetyl group reduces the nucleophilicity of the adjacent nitrogen. | Contains two primary amines of equal reactivity. |
Synthesis and Reactivity: A Tale of Two Amines
The primary distinction between these two molecules lies in their functional groups. Hexanediamine is a symmetric molecule with two highly reactive primary amines. This makes it an excellent monomer for polymerization and a potent cross-linking agent. In contrast, this compound is an asymmetric molecule with one primary amine and one secondary amide. The acetylation of one amine group significantly reduces its nucleophilicity, rendering it less reactive.[3] This differential reactivity is the cornerstone of its utility as a monofunctional linker.
Synthesis of this compound from Hexanediamine
A common method for the synthesis of this compound involves the selective acetylation of one of the primary amine groups of hexanediamine. This can be achieved by carefully controlling the stoichiometry of the acetylating agent, such as acetyl chloride, in a suitable solvent and under basic conditions to neutralize the liberated HCl.[4]
References
A Comparative Guide to N-(6-aminohexyl)acetamide Conjugation Efficiency Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for determining the conjugation efficiency of N-(6-aminohexyl)acetamide. This compound is a valuable bifunctional molecule featuring a primary amine and an acetamide group. The primary amine allows for its covalent attachment to various substrates, such as proteins, nanoparticles, and surfaces, making it a useful linker in bioconjugation and drug delivery applications. Accurate determination of conjugation efficiency is critical for optimizing reaction conditions, ensuring batch-to-batch consistency, and the overall success of the final conjugate.
This guide details the experimental protocols for several key assays, presents a comparative analysis of their performance, and includes workflow diagrams to aid in the selection of the most appropriate method for your research needs.
Comparison of Conjugation Efficiency Assays
The selection of an appropriate assay for determining the conjugation efficiency of this compound depends on several factors, including the nature of the substrate, the required sensitivity, available equipment, and desired throughput. The following tables provide a comparative summary of common direct and indirect methods.
Table 1: Comparison of Indirect Quantification Methods (Amine-Based Assays)
| Assay | Principle | Measurement | Sensitivity | Throughput | Pros | Cons |
| TNBSA Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to form a yellow-colored product. | Colorimetric (Absorbance at 335 nm) | 10-200 µg/mL | High | Simple, cost-effective, compatible with most common buffers. | Can be interfered with by buffers containing free amines (e.g., Tris, glycine). |
| OPA Assay | o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form a fluorescent product. | Fluorometric (Ex/Em ~340/455 nm) | 0.1-50 µg/mL | High | Higher sensitivity than colorimetric assays. | Reagent is less stable; potential for background fluorescence. |
| Fluorescamine Assay | Fluorescamine reacts with primary amines to form a fluorescent product. | Fluorometric (Ex/Em ~390/475 nm) | 1-100 µg/mL | High | Rapid reaction; low background from the reagent itself. | Reagent is sensitive to hydrolysis; requires organic solvent for preparation. |
Table 2: Comparison of Direct Quantification Methods
| Assay | Principle | Measurement | Sensitivity | Throughput | Pros | Cons |
| RP-HPLC | Separation of the conjugate from unreacted this compound based on hydrophobicity. | UV Absorbance or Mass Spectrometry | High | Medium | Provides direct quantification of both reactant and product; high resolution. | Requires specialized equipment; method development can be time-consuming. |
| Mass Spectrometry | Determination of the mass-to-charge ratio of the conjugate. | Mass Spectrum | Very High | Low to Medium | Confirms the identity of the conjugate; can detect multiple conjugation species. | Requires specialized equipment and expertise; may require sample purification. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the described conjugation efficiency assays.
Caption: General workflow for this compound conjugation and subsequent efficiency analysis.
Caption: Workflow for indirect conjugation efficiency assays based on amine quantification.
Caption: Workflow for direct conjugation efficiency assays using RP-HPLC or Mass Spectrometry.
Detailed Experimental Protocols
The following are detailed protocols for the most common assays used to determine the conjugation efficiency of this compound.
Protocol 1: TNBSA Assay for Primary Amine Quantification
This protocol describes an indirect method to determine conjugation efficiency by quantifying the reduction of primary amines.
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
TNBSA Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) in Reaction Buffer (prepare fresh)
-
Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Stopping Solution: 1 N HCl
-
Standard: this compound of known concentration
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in the Reaction Buffer (e.g., 0, 10, 25, 50, 100, 150, 200 µg/mL).
-
Sample Preparation: Dilute the "Time 0" and "Final Time" conjugation reaction samples in the Reaction Buffer to fall within the range of the standard curve.
-
Reaction: To 100 µL of each standard and sample in a microplate well, add 50 µL of the freshly prepared 0.01% TNBSA solution. Mix well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Stopping the Reaction: Add 50 µL of 10% SDS and 25 µL of 1 N HCl to each well to stop the reaction.
-
Measurement: Measure the absorbance of each well at 335 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank (0 µg/mL standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of primary amines in the "Time 0" and "Final Time" samples using the standard curve.
-
Calculate the conjugation efficiency using the following formula:
-
Protocol 2: Fluorescamine Assay for Primary Amine Quantification
This protocol provides a more sensitive, fluorescence-based indirect method for quantifying primary amines.
Materials:
-
Assay Buffer: 0.1 M sodium borate buffer, pH 9.0
-
Fluorescamine Reagent: 3 mg/mL fluorescamine in acetone or DMSO
-
Standard: this compound of known concentration
-
96-well black microplate
-
Fluorometer
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in the Assay Buffer (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Sample Preparation: Dilute the "Time 0" and "Final Time" conjugation reaction samples in the Assay Buffer to fall within the range of the standard curve.
-
Reaction: To 100 µL of each standard and sample in a black microplate well, rapidly add 25 µL of the Fluorescamine Reagent while vortexing or mixing.
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
Calculation:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of primary amines in the "Time 0" and "Final Time" samples.
-
Calculate the conjugation efficiency as described in the TNBSA protocol.
-
Protocol 3: RP-HPLC for Direct Quantification
This protocol outlines a direct method to quantify the unreacted this compound and the formed conjugate.
Materials:
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard: this compound of known concentration
-
Conjugate of known concentration (if available for calibration)
Procedure:
-
Method Development: Develop a gradient elution method to separate this compound from the conjugate and other reaction components. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations and inject them into the HPLC to determine the retention time and generate a standard curve based on peak area.
-
Sample Analysis: Inject the conjugation reaction sample into the HPLC.
-
Data Analysis:
-
Identify the peaks corresponding to unreacted this compound and the conjugate based on their retention times.
-
Integrate the peak areas for both species.
-
-
Calculation:
-
If a standard for the conjugate is available, its concentration can be determined from its own standard curve.
-
Alternatively, the conjugation efficiency can be calculated based on the consumption of this compound:
-
Or, by the relative peak areas of the product and remaining reactant:
(Note: This assumes similar response factors for the reactant and product, which should be verified).
-
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific applications and laboratory conditions. It is recommended to perform appropriate validation experiments to ensure the accuracy and reliability of the results.
Validating "n-(6-aminohexyl)acetamide" surface density
A Researcher's Guide to Validating n-(6-aminohexyl)acetamide Surface Density and a Comparison with Alternative Functionalization Chemistries
For researchers, scientists, and drug development professionals, the precise characterization and validation of surface modifications are critical for ensuring the efficacy, reproducibility, and safety of biomaterials, drug delivery systems, and diagnostic platforms. The functionalization of surfaces with molecules such as this compound provides amine groups that are essential for the covalent attachment of bioactive molecules. This guide offers a comprehensive comparison of analytical techniques to validate the surface density of this compound and compares its performance with alternative amine functionalization strategies, supported by experimental data and detailed protocols.
Comparative Analysis of Surface Validation Techniques
The successful immobilization of molecules onto a surface functionalized with this compound is critically dependent on the density and accessibility of the terminal amine groups. A variety of analytical techniques can be employed to quantify and characterize these surface-bound amines. The choice of technique will depend on the specific requirements of the application, including sensitivity, cost, and the nature of the substrate.
| Technique | Principle | Advantages | Disadvantages | Quantitative Range (Approximate) |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation. | Provides elemental composition and information on chemical bonding states. High surface sensitivity (~10 nm depth). | Requires high vacuum, which may not be suitable for all samples. Can be expensive. May not distinguish between different types of amines (primary, secondary, tertiary) without derivatization. | Surface concentration in atomic % |
| Colorimetric Assays (e.g., Orange II, Ninhydrin) | Involve the reaction of a dye with surface amine groups, leading to a color change that can be quantified using a spectrophotometer. | Relatively simple, inexpensive, and high-throughput. | Can be sensitive to pH and reaction conditions. May have lower sensitivity compared to other methods. The size of the dye molecule can affect accessibility to surface amines. | 5 to 200 pmol/mm² (Orange II) |
| Fluorescent Assays (e.g., Fluorescamine) | A fluorescent probe reacts with primary amine groups, and the resulting fluorescence is measured to quantify the amine density. | High sensitivity. | The fluorescent probe may be susceptible to photobleaching. Requires a fluorescence spectrophotometer. | Varies depending on the probe and substrate |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that provides topographical information about the surface. | Can provide qualitative information about surface coverage and morphology at the nanoscale.[1][2] Does not directly quantify chemical groups. | Not a direct method for quantifying chemical functional groups.[1] Can be affected by surface roughness and contamination. | N/A for chemical quantification |
| Contact Angle Goniometry | Measures the contact angle of a liquid droplet on a surface, which provides information about surface wettability and hydrophilicity.[3][4] | Simple and rapid method to assess changes in surface properties upon functionalization. | Indirectly infers surface modification; does not provide a direct quantification of amine density.[5] Sensitive to surface roughness and contamination. | N/A for chemical quantification |
Comparison with Alternative Amine Functionalization Chemistries
While this compound provides a straightforward method for introducing primary amines, several other chemistries are available, each with distinct characteristics. The optimal choice depends on the substrate material, the desired density of amine groups, and the specific application.
| Functionalization Chemistry | Description | Advantages | Disadvantages | Typical Applications |
| This compound | A molecule with a terminal primary amine and an acetamide group, often used for modifying surfaces like those containing carboxylic acid groups. | Provides a flexible spacer arm. Relatively simple to use in coupling reactions. | May have limitations in achieving very high amine densities. | Bioconjugation, sensor development, drug delivery. |
| (3-Aminopropyl)triethoxysilane (APTES) | A silane coupling agent used to introduce primary amine groups onto hydroxyl-rich surfaces like glass, silica, and metal oxides.[6] | Forms a stable, covalent bond with the substrate.[6] Can create a high density of amine groups. | Can form multilayers and aggregates if not carefully controlled. Requires hydroxylated surfaces. | Surface modification of inorganic substrates, microarrays, and nanoparticles.[3] |
| Polyethyleneimine (PEI) | A polymer with a high density of primary, secondary, and tertiary amine groups.[6] | High density of amine groups available for conjugation. Can be applied to a variety of surfaces through physical adsorption or covalent attachment.[3] | Can lead to a thick, and sometimes poorly defined, surface layer. The presence of different amine types can complicate reaction specificity. | Gene delivery, CO₂ capture, and as an adhesion promoter.[7] |
| Tetraethylenepentamine (TEPA) | A linear polyamine with multiple primary and secondary amine groups. | High amine content. | Can be less stable on some surfaces compared to covalently bound molecules. | CO₂ capture, metal chelation.[8] |
Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) for Amine Surface Density
XPS is a powerful surface-sensitive technique that provides elemental and chemical state information.[9]
Methodology:
-
Sample Preparation: The functionalized substrate is carefully mounted on an XPS sample holder. It is crucial to avoid any surface contamination.
-
Analysis Chamber: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα).
-
Photoelectron Detection: The kinetic energy and number of emitted photoelectrons are measured by an electron energy analyzer.
-
Data Analysis: High-resolution spectra of the N 1s and C 1s regions are acquired. The N 1s peak is indicative of the presence of amine groups.[10] The area of the N 1s peak, corrected for the atomic sensitivity factor, is used to determine the atomic concentration of nitrogen on the surface, which is directly related to the amine density. Chemical derivatization with a fluorine-containing molecule can be used to specifically tag primary amines for more precise quantification.[11]
Orange II Colorimetric Assay for Amine Surface Density
This assay is a straightforward method for quantifying primary amine groups on a surface.[7]
Methodology:
-
Preparation of Orange II Solution: Prepare a solution of Orange II dye in an acidic buffer (e.g., pH 3).
-
Incubation: Immerse the amine-functionalized substrate and a control (unfunctionalized) substrate in the Orange II solution for a specific time (e.g., 1-2 hours) to allow the dye to bind to the protonated amine groups.
-
Washing: Thoroughly wash the substrates with the acidic buffer to remove any unbound dye.
-
Elution: Immerse the substrates in a basic solution (e.g., pH 12) to release the bound dye.
-
Quantification: Measure the absorbance of the basic solution containing the eluted dye using a spectrophotometer at the appropriate wavelength (typically around 485 nm).
-
Calculation: Create a standard curve using known concentrations of the dye. Use the absorbance of the eluted dye from the functionalized surface (corrected for the control) to determine the amount of bound dye, which corresponds to the surface amine density.
Ninhydrin Assay for Amine Surface Density
The ninhydrin test is a classic method for detecting and quantifying primary and secondary amines.[12]
Methodology:
-
Ninhydrin Reagent Preparation: Prepare a solution of ninhydrin in a suitable solvent like ethanol.[12]
-
Reaction: Place the amine-functionalized substrate in a reaction vessel and add the ninhydrin reagent. A control substrate should be run in parallel.
-
Heating: Heat the reaction mixture in a water bath at 100°C for 5-15 minutes. A deep blue or purple color (Ruhemann's purple) will develop in the presence of primary amines.[12][13]
-
Quantification: If the colored product is in solution, its absorbance can be measured at 570 nm. For surface-bound color, an elution step or direct surface measurement may be necessary.
-
Calculation: A standard curve prepared with a known concentration of an amino acid (e.g., glycine) is used to determine the amine concentration on the sample surface.
Conclusion
The validation of this compound surface density is a critical step in the development of functional materials for biomedical applications. A combination of techniques often provides the most comprehensive understanding of the modified surface. XPS offers detailed elemental and chemical state information, while colorimetric and fluorescent assays provide accessible and quantitative measurements of amine density. AFM and contact angle goniometry serve as valuable complementary techniques for characterizing the physical properties of the surface. When selecting a functionalization chemistry, researchers must consider the substrate, desired amine density, and the specific requirements of the downstream application. A thorough characterization of the functionalized surface ensures the reliability and performance of the final product.
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Atomic force microscopy in biomaterials surface science - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04427D [pubs.rsc.org]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of N-(6-aminohexyl)acetamide Conjugates
For researchers, scientists, and drug development professionals venturing into the analysis of N-(6-aminohexyl)acetamide conjugates, selecting the optimal analytical technique is a critical decision. This guide provides a comprehensive comparison of mass spectrometry (MS)-based methods against alternative analytical approaches, supported by experimental data from closely related compounds to illuminate performance benchmarks. Detailed experimental protocols and visual workflows are presented to aid in the practical application of these methodologies.
The conjugation of molecules to this compound, a derivative of the diamine 1,6-hexanediamine, is a common strategy in bioconjugation and drug delivery to introduce a flexible linker. Accurate characterization and quantification of these conjugates are paramount for understanding their biological activity, pharmacokinetics, and stability. While mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose, a thorough evaluation of its performance against other techniques is essential for robust analytical method development.
Mass Spectrometry: A Deep Dive into Conjugate Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex matrices. Its applicability to this compound conjugates stems from its ability to separate the conjugate of interest from related impurities and matrix components, followed by its highly specific detection based on mass-to-charge ratio (m/z) and fragmentation patterns.
Expected Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID), is predictable based on its chemical structure. The presence of amide and amine functionalities dictates the primary cleavage sites. Key fragmentation patterns include:
-
Amide Bond Cleavage: Scission of the amide bond is a common fragmentation pathway, leading to the formation of characteristic product ions.
-
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the hexyl chain is a dominant fragmentation pathway for aliphatic amines.
-
Neutral Losses: The loss of small neutral molecules, such as water (H₂O) and ammonia (NH₃), can also be observed.
Understanding these fragmentation patterns is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods in quantitative LC-MS/MS analysis.
Comparative Analysis of Analytical Techniques
While LC-MS/MS offers unparalleled sensitivity and specificity, other analytical techniques can be employed for the analysis of this compound conjugates, each with its own set of advantages and limitations. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely accessible alternative.
To provide a quantitative comparison, data from validated methods for structurally similar N-acetylated compounds are presented below. These tables summarize key performance parameters, offering a benchmark for what can be expected when analyzing this compound conjugates.
Table 1: Performance Comparison of LC-MS/MS and HPLC-UV for N-Acetylated Compounds
| Parameter | LC-MS/MS (N-Acetylaspartic Acid in Dried Blood Spot)[1] | LC-MS/MS (N-Acetylcysteine Amide in Human Plasma)[2] | HPLC-UV (Oligopeptide Acetylation)[3] |
| Linearity Range | 0.01 - 10 µg/mL | 50 ng/mL - 50 µg/mL | Not explicitly stated (tested up to 350 µM) |
| Limit of Quantification (LOQ) | 0.01 µg/mL | 50 ng/mL | ~0.5 nmol on column (~5 µM in reaction) |
| Precision (%RSD) | < 7.1% (Intra & Inter-assay) | < 8.5% (Inter-run) | Not explicitly stated |
| Accuracy | 92.6 - 107.0% | Within ±8.5% of nominal | Not explicitly stated |
Table 2: Comparison of LC-MS/MS and HPLC for Biogenic Amine Analysis
| Parameter | IC-MS/MS (Histamine in Fish Products)[4] | HPLC (Histamine in Fish Products)[4] |
| Correlation (R² vs. IC-MS/MS) | - | 0.9903 |
| Limit of Detection (LOD) | Not explicitly stated | < 2.5 mg/kg |
The data clearly indicates that LC-MS/MS methods generally provide lower limits of quantification and high precision and accuracy, making them ideal for trace-level analysis in complex biological matrices.[5][6][7] HPLC-UV, while potentially less sensitive, can be a robust and cost-effective option for the analysis of more concentrated samples or for routine quality control.[3]
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible analytical results. Below are representative methodologies for the analysis of N-acetylated compounds using LC-MS/MS and HPLC.
LC-MS/MS Method for N-Acetylated Compound Quantification
This protocol is a generalized procedure based on methods for similar analytes and should be optimized for the specific this compound conjugate.
-
Sample Preparation:
-
For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase starting condition.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a standard of the this compound conjugate. The precursor ion will be the [M+H]⁺ ion, and product ions will be selected based on the fragmentation patterns discussed earlier.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
HPLC-UV Method for N-Acetylated Compound Quantification
This protocol provides a general framework for developing an HPLC-UV method.
-
Sample Preparation:
-
Sample preparation can be similar to the LC-MS/MS method, though less stringent cleanup may be required depending on the sample matrix and analyte concentration. Solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for eluting the conjugate of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
UV Detection:
-
Wavelength: The detection wavelength should be set at the absorbance maximum of the conjugate, which will depend on the chromophore conjugated to the this compound linker. If the conjugate lacks a strong chromophore, derivatization may be necessary.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for mass spectrometry analysis and the logical decision-making process for selecting an analytical method.
General workflow for LC-MS analysis.
Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. rajithperera.com [rajithperera.com]
- 7. chemyx.com [chemyx.com]
The Linker's Length: A Critical Determinant in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is a key factor in achieving potent and selective degradation of target proteins. While the choice of ligands for the target protein and the E3 ligase is crucial, the length of the linker connecting these two moieties plays a pivotal, and often nuanced, role in the overall efficacy of the degrader. This guide provides a comparative analysis of the effects of the n-(6-aminohexyl)acetamide and similar alkyl chain linker lengths on the binding and degradation efficiency of target proteins, supported by experimental data.
The this compound linker, a flexible alkyl chain, is a common component in the design of PROTACs. Its length directly influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination sites are not readily accessible.
Quantitative Comparison of Linker Length Effects
The following tables summarize quantitative data from studies that systematically investigated the impact of alkyl linker length on the degradation of different target proteins. The primary metrics for comparison are the half-maximal degradation concentration (DC50), which indicates the potency of the degrader, and the maximum level of degradation (Dmax).
Case Study 1: Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. systematically evaluated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer. The PROTACs consisted of an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand via alkyl linkers of varying lengths.[1]
| PROTAC Compound | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) |
| 11 | 9 | Significant | ~10 |
| 12 | 12 | Significant | <10 |
| 13 | 16 | Most Effective | Similar to tamoxifen |
| 14 | 19 | Less Effective | >10 |
| 15 | 21 | Least Effective | >50 |
Data interpreted from Cyrus et al.[1]
Interestingly, in vitro binding affinity studies showed that all the PROTACs had a similar binding affinity for ERα, suggesting that the linker length does not significantly influence the initial binding to the target protein but rather the formation of a productive ternary complex for degradation.[1] The study concluded that a 16-atom linker was optimal for ERα degradation in this series.[1]
Case Study 2: BRD4 Degradation - Alkyl vs. PEG Linkers
In the context of Bromodomain-containing protein 4 (BRD4) degradation, both alkyl and polyethylene glycol (PEG) linkers have been employed. The following table provides a representative comparison of the performance of thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase.
| PROTAC | Linker Type & Length | DC50 | Dmax | Cell Line |
| ARV-825 | PEG | < 1 nM | > 90% | Burkitt's Lymphoma (BL) |
| dBET1 | PEG (8 atoms) | 4 nM | > 95% | HeLa |
| Compound A | Alkyl (8 atoms) | 25 nM | ~90% | 22Rv1 |
| Compound B | Alkyl (12 atoms) | 9 nM | > 95% | 22Rv1 |
Illustrative data compiled from various sources.[2]
This data highlights that both PEG and alkyl linkers can lead to potent BRD4 degradation.[2] For the alkyl linker series, an increase in length from 8 to 12 atoms resulted in improved potency, underscoring the importance of optimizing linker length.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the effects of linker length on PROTAC efficacy.
Synthesis of PROTACs with Varying Linker Lengths
The synthesis of ERα-targeting PROTACs with varying linker lengths, as described by Cyrus et al., involves the coupling of an estradiol-derived ligand with an amine handle to a pentapeptide E3 ligase recognition motif via linkers of different chain lengths.[1] The general scheme involves the synthesis of an estradiol intermediate containing a primary amine, which is then coupled to the N-terminus of the pentapeptide using linkers with varying numbers of atoms.[1]
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, HeLa or 22Rv1 for BRD4) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-ERα or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.
-
Ligand Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC to the E3 ligase.
-
Separately, inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm minimal direct interaction.
-
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
A Comparative Guide to Bioconjugation Linkers: Alternatives to N-(6-aminohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of a linker to covalently attach molecules to proteins, antibodies, or nucleic acids is a critical determinant of the resulting conjugate's stability, functionality, and overall performance. While simple aliphatic diamines like N-(6-aminohexyl)acetamide can serve as rudimentary spacers, a sophisticated toolbox of advanced linker technologies offers superior control over the conjugation process and the properties of the final product. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal linker for their specific application.
Understanding the Landscape of Bioconjugation Linkers
Modern bioconjugation has moved beyond simple spacers to a variety of functionalized linkers that offer specificity, efficiency, and controlled release of payloads. These linkers can be broadly categorized into two main classes: non-cleavable and cleavable.
Non-cleavable linkers form a stable, permanent bond between the biomolecule and the attached molecule. The payload is released only upon the complete degradation of the biomolecule, typically within the lysosome. This approach is favored for its high stability in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][2]
Cleavable linkers , on the other hand, are designed to be broken under specific physiological conditions, such as changes in pH, the presence of specific enzymes, or a reducing environment.[2][3] This allows for the controlled release of the payload at the target site, a crucial feature for many therapeutic and diagnostic applications.
Performance Comparison of Linker Chemistries
The selection of a linker chemistry has a profound impact on the bioconjugation efficiency, stability, and the ultimate biological activity of the conjugate. The following tables summarize the key characteristics of common linker types.
| Linker Chemistry | Target Functional Group | Bond Formed | Typical Molar Excess of Linker | Reaction pH | Reaction Time | Key Advantages | Key Disadvantages |
| NHS Esters | Primary Amines (-NH₂) | Amide | 5-20 fold | 7.2-8.5 | 1-4 hours | Well-established, stable bond formation.[4][5] | Can result in a heterogeneous mixture due to multiple lysine residues; hydrolysis of NHS ester in aqueous solution.[4] |
| Maleimides | Thiols (-SH) | Thioether | 10-20 fold | 6.5-7.5 | 2 hours - overnight | Highly selective for thiols, enabling site-specific conjugation to cysteine residues.[6][7] | Potential for off-target reaction with other nucleophiles; maleimide ring can undergo hydrolysis. |
| Click Chemistry (CuAAC) | Azides (-N₃) & Alkynes (C≡CH) | Triazole | 1:4 to 1:10 (antibody:drug) | 4-11 | ~1 hour | High efficiency and specificity (bioorthogonal); stable bond.[8][9] | Requires a copper catalyst, which can be toxic to cells (though ligands can mitigate this).[10] |
| Click Chemistry (SPAAC) | Azides (-N₃) & Strained Alkynes | Triazole | - | Physiological | ~2 hours | Copper-free, highly bioorthogonal, suitable for live-cell labeling.[11][12] | Strained alkynes can be less stable and more complex to synthesize. |
| Hydrazone | Aldehydes/Ketones & Hydrazides | Hydrazone | - | 4.5-6.0 (for cleavage) | Variable | pH-sensitive cleavage, allowing for release in acidic environments like endosomes.[13][14] | Can be unstable at physiological pH, leading to premature payload release.[15] |
| Disulfide | Thiols (-SH) | Disulfide | - | - | - | Cleavable in the reducing environment of the cytoplasm.[16] | Can be unstable in plasma due to exchange with free thiols.[3] |
| Peptide Linkers | - | Amide | - | - | - | Can be designed for specific enzymatic cleavage (e.g., by cathepsins in tumors).[17] | Susceptible to premature cleavage by plasma proteases.[15] |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key linker chemistries.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol outlines the labeling of a protein with a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).[4]
-
NHS ester of the molecule to be conjugated.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the NHS ester solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the desired final concentration in the reaction.[5]
-
Reaction: Add the NHS ester solution to the protein solution while gently vortexing. A 5-20 fold molar excess of the NHS ester over the protein is a common starting point.[4]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. If the label is light-sensitive, protect the reaction from light.[4]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography.[4]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: Cysteine-Specific Labeling with Maleimides
This protocol describes the conjugation of a maleimide-functionalized molecule to free sulfhydryl groups on a target protein.
Materials:
-
Target protein containing free cysteine(s) in a thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5).[6]
-
Maleimide reagent.
-
Anhydrous DMSO or DMF.
-
(Optional) TCEP or DTT for disulfide bond reduction.
-
Size-exclusion chromatography column.
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.[18]
-
Prepare the maleimide solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF.[19]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[7] Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive maleimide reagent.[7]
-
Quenching (Optional): To stop the reaction, a quenching reagent such as a free thiol (e.g., cysteine or β-mercaptoethanol) can be added to react with any excess maleimide.[7]
-
Purification: Purify the conjugate using size-exclusion chromatography.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing an alkyne handle with an azide-functionalized molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized molecule.
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Ligand (e.g., THPTA) stock solution.
-
Sodium ascorbate stock solution (freshly prepared).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized molecule. The final concentration of the azide should be in molar excess (e.g., 5-20 fold) relative to the protein.[12]
-
Prepare the Catalyst: In a separate tube, mix the CuSO₄ and ligand solutions. Allow it to stand for a few minutes to form the Cu(I) complex.[8]
-
Initiate the Reaction: Add the Cu(I)/ligand complex to the protein-azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.[8]
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
Purification: Purify the conjugate using size-exclusion chromatography.
Visualizing Bioconjugation Workflows and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and logical relationships in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Maleimide labeling of thiolated biomolecules [biosyn.com]
A Comparative Guide to N-(6-aminohexyl)acetamide Modified Surfaces for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The engineering of bioactive surfaces is a cornerstone of modern biomedical research, influencing everything from cell-based assays to the development of implantable devices and drug delivery systems. The choice of surface chemistry dictates the intricate dance between a material and its biological environment, governing protein adsorption, cell adhesion, and subsequent cellular signaling. This guide provides a comparative analysis of N-(6-aminohexyl)acetamide modified surfaces, placing them in context with other commonly employed surface functionalities. By presenting key experimental data and detailed protocols, we aim to equip researchers with the knowledge to select and fabricate the optimal surface for their specific application.
Performance Comparison of Surface Modifications
The terminal functional group of a self-assembled monolayer (SAM) dramatically influences its surface properties and subsequent biological interactions. Here, we compare the characteristics of this compound surfaces with standard hydrophobic (methyl-terminated), hydrophilic (hydroxyl-terminated), and charged (amine- and carboxyl-terminated) surfaces. While direct experimental data for this compound is limited in publicly available literature, its properties can be inferred from its chemical structure—a neutral, polar amide group at the terminus of a hexyl chain.
| Surface Modification | Terminal Group | Water Contact Angle (°) | Protein Adsorption | Cell Adhesion |
| This compound | -NHCOCH₃ | Moderately Hydrophilic (Est. 40-60°) | Moderate | Promotes |
| Methyl-terminated | -CH₃ | ~110° | High (hydrophobic interaction) | Low |
| Hydroxyl-terminated | -OH | ~10-30° | Low (protein resistance) | Low to Moderate |
| Amine-terminated | -NH₂ | Moderately wettable[1] | High (electrostatic interaction)[1] | Strong[1] |
| Carboxyl-terminated | -COOH | Moderately wettable[1] | High (electrostatic interaction)[1] | Strong[1] |
Note: Estimated values for this compound are based on the known properties of amide-containing molecules and comparison with other functional groups.
Experimental Protocols
Reproducibility in surface science is paramount. The following sections provide detailed methodologies for the preparation and characterization of this compound and other functionalized surfaces.
Protocol 1: Preparation of this compound Modified Gold Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
N-(6-aminohexyl)dithiol or a similar bifunctional molecule for SAM formation
-
Acetic anhydride
-
Triethylamine or another non-nucleophilic base
-
Anhydrous solvent (e.g., ethanol, dimethylformamide)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Amine-Terminated SAM Formation: Immerse the clean gold substrate in a 1 mM solution of an amino-terminated thiol (e.g., 6-amino-1-hexanethiol) in anhydrous ethanol for 18-24 hours at room temperature to form a dense monolayer.
-
Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol, followed by deionized water, to remove non-chemisorbed molecules. Dry the surface with a gentle stream of nitrogen.
-
Acetylation: In a clean, dry reaction vessel, immerse the amine-terminated surface in a solution of acetic anhydride (10% v/v) and triethylamine (5% v/v) in an anhydrous solvent like DMF. Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to convert the terminal amine groups to acetamide groups.
-
Final Rinsing and Drying: Remove the substrate from the reaction mixture and rinse sequentially with the reaction solvent, ethanol, and deionized water. Dry the surface under a stream of nitrogen. The surface is now ready for characterization.
Protocol 2: Surface Characterization by Contact Angle Goniometry
This method quantifies the hydrophilicity/hydrophobicity of the modified surface.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine-gauge needle
-
High-purity deionized water
Procedure:
-
Sample Placement: Place the modified substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture and Analysis: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the goniometer's software to measure the contact angle on both sides of the droplet.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure statistical relevance and report the average contact angle with the standard deviation.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Equipment:
-
X-ray photoelectron spectrometer
Procedure:
-
Sample Introduction: Mount the modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Perform a survey scan over a broad binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface. For an this compound SAM on gold, expect to see peaks for Au, C, N, and O.
-
High-Resolution Scans: Acquire high-resolution scans for the C 1s, N 1s, and O 1s regions to determine the chemical states of these elements. The C 1s spectrum can be deconvoluted to identify C-C/C-H, C-N, and C=O bonds. The N 1s spectrum will confirm the presence of the amide bond.
-
Data Analysis: Analyze the peak positions and areas to determine the elemental composition and confirm the successful surface modification.
Protocol 4: Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs to the modified surface.
Materials:
-
Modified substrates
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen at 1 mg/mL in Phosphate Buffered Saline, PBS)
-
Phosphate Buffered Saline (PBS)
-
A method for protein quantification (e.g., Quartz Crystal Microbalance, Surface Plasmon Resonance, or Enzyme-Linked Immunosorbent Assay - ELISA)
Procedure:
-
Baseline Measurement: Establish a stable baseline signal for the clean, modified substrate in PBS using the chosen quantification method.
-
Protein Incubation: Introduce the protein solution to the surface and monitor the signal change in real-time until it reaches a plateau, indicating that protein adsorption has saturated.
-
Rinsing: Gently rinse the surface with PBS to remove any loosely bound protein.
-
Quantification: The change in signal from the baseline to after the PBS rinse corresponds to the mass of irreversibly adsorbed protein.
Protocol 5: Cell Adhesion Assay
This assay evaluates the ability of the modified surface to support cell attachment and spreading.
Materials:
-
Modified substrates sterilized by UV irradiation or ethanol washing.
-
Cell culture medium appropriate for the cell type.
-
Cells of interest (e.g., fibroblasts, endothelial cells).
-
Microscope with phase-contrast or fluorescence imaging capabilities.
-
Cell staining reagents (optional, e.g., Calcein-AM for live cells, DAPI for nuclei).
Procedure:
-
Cell Seeding: Place the sterile, modified substrates in a sterile culture dish. Seed cells onto the surfaces at a known density (e.g., 10,000 cells/cm²).
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a predetermined time (e.g., 4 hours or 24 hours).
-
Washing: Gently wash the surfaces with pre-warmed PBS to remove non-adherent cells.
-
Imaging and Quantification: Image the surfaces using a microscope. The number of adherent cells can be counted manually or using image analysis software. Cell morphology and spreading area can also be quantified as indicators of cell-surface interaction strength.
Visualizing the Workflow and Biological Response
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by cell-surface interactions.
Conclusion
The selection of a surface modification strategy is a critical decision in the design of biomaterials and cell-based systems. This compound modified surfaces present a promising option, offering a moderately hydrophilic and overall neutral charge character that can promote cell adhesion without the strong electrostatic interactions associated with amine- or carboxyl-terminated surfaces. This guide provides a framework for comparing this novel surface chemistry with more established alternatives. The detailed protocols and illustrative diagrams are intended to facilitate the adoption and further investigation of this compound and other tailored surfaces in advancing biomedical research and development. Further empirical studies are warranted to fully elucidate the quantitative performance of this compound surfaces and expand their application.
References
Performance of N-(6-aminohexyl)acetamide in Immunoassay Formats: A Comparative Guide
In the landscape of immunoassay development, the careful design of hapten-carrier conjugates is paramount to achieving desired sensitivity and specificity. The linker, or spacer arm, that connects a small molecule hapten to a larger carrier protein plays a pivotal role in the immunogenicity of the conjugate and the subsequent performance of the immunoassay. This guide provides a comparative analysis of N-(6-aminohexyl)acetamide, a common C6 alkyl chain linker, against other linker alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Critical Role of the Linker in Immunoassay Performance
A hapten is a small molecule that can only elicit an immune response when attached to a larger carrier molecule, such as a protein.[1][2] The linker connecting the hapten to the carrier protein influences the exposure of the hapten's epitopes to the immune system, thereby affecting the affinity and specificity of the antibodies generated.[3] The choice of linker can significantly impact key immunoassay performance metrics such as the half-maximal inhibitory concentration (IC50) and the limit of detection (LOD).
Comparison of this compound (C6 Linker) with Other Alternatives
This compound provides a six-carbon aliphatic chain, offering a balance of flexibility and length. This C6 spacer is widely used due to its synthetic accessibility and its ability to effectively present a variety of haptens.
Performance in Competitive ELISA
The performance of a linker is often evaluated in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format. In this assay, the free analyte (the target small molecule) in a sample competes with a labeled or immobilized hapten-conjugate for binding to a limited amount of specific antibody. A lower IC50 value indicates a more sensitive assay.
While direct comparative studies for this compound are limited, the performance of C6 alkyl linkers has been extensively characterized. The following table summarizes the typical performance of a C6 linker compared to other common linker types based on published data for various small molecule immunoassays.
| Linker Type | Representative Structure | Typical IC50 Range (ng/mL) | Typical LOD (ng/mL) | Key Characteristics |
| C6 Alkyl Chain (e.g., this compound) | -(CH₂)₆-NH-CO- | 0.1 - 10 | 0.01 - 1 | Good balance of hydrophobicity and flexibility; widely applicable. |
| Short Alkyl Chain (C2-C4) | -(CH₂)₂₋₄-NH-CO- | 1 - 50 | 0.1 - 5 | May lead to steric hindrance, potentially reducing antibody affinity. |
| Long Alkyl Chain (C8-C12) | -(CH₂)₈₋₁₂-NH-CO- | 0.5 - 20 | 0.05 - 2 | Increased flexibility but may introduce undesirable hydrophobicity. |
| Phenyl-containing Linker | -C₆H₄-CH₂- | 0.2 - 5 | 0.05 - 0.5 | Can enhance immunological properties for certain haptens.[4] |
Note: The IC50 and LOD values are highly dependent on the specific hapten, antibody, and assay conditions, and the values presented here are for illustrative purposes.
Performance in Lateral Flow Immunoassays
In a lateral flow immunoassay (LFIA), the principles of antigen-antibody interaction are applied to a porous membrane. The performance is often assessed by the visual detection limit and the intensity of the test line. The choice of linker in the hapten-protein conjugate used for the test line can influence the sensitivity and clarity of the result. Similar to ELISA, a C6 linker often provides a reliable scaffold for presenting the hapten in LFIA.
Experimental Protocols
Detailed methodologies are crucial for the successful development of sensitive and robust immunoassays.
Synthesis and Conjugation of a Hapten using this compound Linker
This protocol describes a general method for activating a hapten with a carboxylic acid group and conjugating it to a carrier protein using a C6 amino linker.
Materials:
-
Hapten with a terminal carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten:
-
Dissolve the hapten (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the hapten solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein in PBS (pH 7.4).
-
Centrifuge the hapten activation mixture to pellet the DCU and carefully transfer the supernatant containing the activated hapten-NHS ester to the carrier protein solution.
-
Add this compound to the reaction mixture. The amine group of the aminohexylacetamide will react with the activated carboxyl group of the hapten.
-
Stir the reaction mixture gently for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48-72 hours with several buffer changes to remove unreacted hapten and coupling reagents.
-
Determine the protein concentration and hapten-to-protein conjugation ratio using spectrophotometry or other appropriate methods.
-
Competitive ELISA Protocol
Materials:
-
Microtiter plates (96-well)
-
Hapten-protein conjugate (for coating)
-
Specific antibody against the hapten
-
Standard solutions of the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat the microtiter plate wells with the hapten-protein conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: Add standard solutions or samples to the wells, followed by the addition of the specific primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.
Visualizations
Hapten-Carrier Conjugate Structure
Caption: Structure of a hapten-carrier conjugate with a C6 linker.
Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA.
References
- 1. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 2. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Covalent Immobilization: EDC/NHS Chemistry vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto surfaces is a critical step in a vast array of applications, from diagnostics and affinity chromatography to the development of novel therapeutic platforms. The choice of chemical strategy for this covalent attachment dictates the efficiency, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry with other prevalent amine-reactive immobilization techniques, including the use of pre-activated NHS esters, glutaraldehyde, and isothiocyanates.
Understanding the Chemistries: A Comparative Overview
Covalent immobilization predominantly targets reactive functional groups on the surface of biomolecules. Primary amines (-NH₂), abundant on the N-terminus of proteins and the side chains of lysine residues, are a common target for such modifications. The following sections delve into the mechanisms and performance characteristics of four key amine-reactive immobilization strategies.
EDC/NHS Chemistry: The "Zero-Length" Crosslinker
EDC, in conjunction with NHS, is a popular method for covalently linking a primary amine to a carboxyl group (-COOH). This is often referred to as a "zero-length" crosslinking approach because no part of the EDC or NHS molecules is incorporated into the final amide bond.[1] The reaction proceeds in two steps: first, EDC activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1][2] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then readily reacts with a primary amine to form a stable amide bond.[2][3]
Pre-activated NHS Esters: A Streamlined Approach
This method utilizes a surface that is already functionalized with N-hydroxysuccinimide esters. This approach simplifies the immobilization process to a single step, where the amine-containing biomolecule is directly reacted with the pre-activated surface.[3] This avoids the in-situ activation step required with EDC/NHS chemistry and can offer greater control over the reaction stoichiometry.[3] However, pre-activated surfaces can be susceptible to hydrolysis, which can reduce their reactivity over time.[4]
Glutaraldehyde Chemistry: A Classic Crosslinking Strategy
Glutaraldehyde is a homobifunctional crosslinker containing two aldehyde groups. It is commonly used to immobilize proteins onto amine-functionalized surfaces.[5][6] The aldehyde groups react with primary amines on the protein and the surface to form a Schiff base, which can then be stabilized by reduction to a secondary amine bond.[7] Glutaraldehyde is known for its high reactivity, which can sometimes lead to the formation of larger aggregates.[8]
Isothiocyanate Chemistry: Forming Stable Thiourea Linkages
Isothiocyanates react with primary amines to form a stable thiourea bond.[9] This chemistry is often employed for labeling biomolecules with fluorescent dyes, such as fluorescein isothiocyanate (FITC). The reaction is typically carried out under slightly alkaline conditions.[9] While the resulting thiourea bond is stable, the reaction rate is generally slower than that of NHS esters.[10]
Quantitative Performance Data
The choice of immobilization chemistry can significantly impact the performance of the final product. The following table summarizes key quantitative parameters for the discussed methods.
| Feature | EDC/NHS Chemistry | Pre-activated NHS Esters | Glutaraldehyde Chemistry | Isothiocyanate Chemistry |
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Bond | Amide | Amide | Schiff base (reducible to secondary amine) | Thiourea |
| Optimal Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5[11] | 7.2 - 8.5[9] | ~7.0-9.0 | 9.0 - 11.0[9] |
| Typical Conjugation Yield | 40-75%[3] | 60-90% (for the coupling step)[3] | Variable, can be high | Variable |
| Reported Activity Retention | ~40% for some enzymes[12] | Generally high, but data varies | ~80% for some enzymes[12] | Variable |
| Bond Stability | Highly stable[13] | Highly stable[13] | Stable after reduction | Reasonably stable[10] |
| Primary Side Reaction | Hydrolysis of O-acylisourea/NHS ester intermediate[3] | Hydrolysis of the ester[9] | Polymerization/aggregation[8] | Reaction with thiols (at lower pH)[10] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful immobilization. Below are generalized methodologies for each key chemistry.
Protocol 1: Two-Step EDC/NHS Immobilization on a Carboxylated Surface
This protocol describes the immobilization of an amine-containing protein onto a surface functionalized with carboxyl groups.
Materials:
-
Carboxylated surface (e.g., beads, sensor chip)
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation: Wash the carboxylated surface with Activation Buffer.
-
Activation of Surface Carboxyl Groups:
-
Prepare a fresh solution of EDC (e.g., 2-10 mM) and NHS (e.g., 5-20 mM) in Activation Buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature.
-
-
Washing: Rinse the surface thoroughly with ice-cold Activation Buffer or Conjugation Buffer to remove excess EDC and NHS.
-
Protein Immobilization:
-
Dissolve the amine-containing protein in Conjugation Buffer to the desired concentration.
-
Immediately apply the protein solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Immerse the surface in Quenching Solution for 15-30 minutes to deactivate any remaining NHS esters.
-
Final Wash: Wash the surface thoroughly with Washing Buffer to remove non-covalently bound protein.
Protocol 2: Immobilization on a Pre-activated NHS Ester Surface
This protocol outlines the immobilization of an amine-containing protein onto a commercially available or freshly prepared NHS-ester functionalized surface.
Materials:
-
NHS-ester functionalized surface
-
Amine-containing protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer to the desired concentration.
-
Immobilization Reaction:
-
Apply the protein solution to the NHS-ester functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
-
-
Washing: Wash the surface thoroughly with Washing Buffer to remove non-covalently bound protein.[14]
-
Quenching: Immerse the surface in Quenching Buffer for 30 minutes at room temperature to block any remaining reactive sites.[14]
-
Final Wash: Wash the surface with Washing Buffer and store in an appropriate buffer.
Protocol 3: Glutaraldehyde Immobilization on an Amine-Functionalized Surface
This protocol describes the immobilization of a protein onto an amine-functionalized surface using glutaraldehyde.
Materials:
-
Amine-functionalized surface
-
Protein to be immobilized
-
Glutaraldehyde solution (e.g., 0.1% to 2.5% in PBS), freshly prepared[15]
-
Phosphate-buffered saline (PBS), pH ~7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
(Optional) Reducing Agent: Sodium cyanoborohydride or sodium borohydride
Procedure:
-
Surface Activation:
-
Immerse the amine-functionalized surface in the glutaraldehyde solution.
-
Incubate for 15 minutes to several hours at room temperature.
-
Wash the surface thoroughly with PBS to remove excess glutaraldehyde.
-
-
Protein Immobilization:
-
Dissolve the protein in PBS to the desired concentration.
-
Apply the protein solution to the activated surface.
-
Incubate for 1-3 hours at room temperature.
-
-
Washing: Wash the surface with PBS to remove unbound protein.
-
(Optional but Recommended) Reduction: To form a stable secondary amine linkage, immerse the surface in a solution of a mild reducing agent (e.g., 50 mM sodium cyanoborohydride in PBS) for 30 minutes.
-
Quenching: Immerse the surface in Quenching Solution for 30 minutes to block any remaining aldehyde groups.
-
Final Wash: Wash the surface thoroughly with PBS.
Protocol 4: Isothiocyanate Immobilization on an Amine-Functionalized Surface
This protocol details the immobilization of a protein onto an amine-functionalized surface using a heterobifunctional crosslinker containing an isothiocyanate group (after first reacting the protein with the other end of the crosslinker). A more direct approach involves using a surface functionalized with isothiocyanate groups.
Materials:
-
Isothiocyanate-functionalized surface
-
Amine-containing protein
-
Coupling Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in the Coupling Buffer.
-
Immobilization Reaction:
-
Apply the protein solution to the isothiocyanate-functionalized surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the surface thoroughly with the Washing Buffer to remove non-covalently bound protein.
-
Quenching: Immerse the surface in the Quenching Buffer for 30 minutes to block any unreacted isothiocyanate groups.
-
Final Wash: Wash the surface with the Washing Buffer and store appropriately.
Visualizing the Pathways and Workflows
To further clarify the experimental processes and the underlying chemical reactions, the following diagrams have been generated.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaraldehyde-mediated protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Prudent Disposal of N-(6-aminohexyl)acetamide in a Laboratory Setting
Essential Safety and Logistical Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring personnel safety and environmental protection. For N-(6-aminohexyl)acetamide (CAS No. 49631-88-1), a specific Safety Data Sheet (SDS) was not located in the available resources. An SDS is the primary document providing comprehensive safety information, including specific disposal procedures. In the absence of an SDS for this specific compound, the following guidelines are based on general best practices for the disposal of laboratory chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to ensure full compliance with all local, regional, and national regulations.
General Principles for Chemical Waste Disposal
The foundational step in safe chemical disposal is the proper characterization of the waste. Without a specific SDS for this compound, it should be treated with caution. The disposal process involves a series of steps designed to mitigate risk and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Hazard Assessment: In the absence of specific hazard data for this compound, it is prudent to handle it as a potentially hazardous substance. Amide-containing compounds can have varying toxicity profiles. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times during handling and disposal.
-
Waste Segregation: Chemical waste must be segregated based on its hazard class to prevent dangerous reactions.[1][2][3] Do not mix this compound waste with other waste streams such as halogenated solvents, strong acids or bases, or oxidizers.[1] It should be collected in a dedicated waste container.
-
Container Selection and Labeling:
-
Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid or dissolved amide waste. The container must be in good condition and have a tightly sealing lid.[2][4][5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," the approximate quantity, and the date of accumulation.[6]
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and incompatible materials.[4]
-
Keep the waste container closed except when adding waste.[2][7]
-
Leave about 10% of headspace in liquid waste containers to allow for expansion.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.[1]
-
Provide them with all the necessary information about the waste, as indicated on the label.
-
Never dispose of chemical waste down the drain unless explicitly authorized by your EHS department for specific, neutralized, and non-hazardous materials.[1][5]
-
Illustrative Data Presentation
Disclaimer: The following table contains data for Acetamide (CAS No. 60-35-5), a related but distinct chemical. This information is provided for illustrative purposes only to demonstrate the type of data found in a Safety Data Sheet and should not be used as a reference for this compound.
| Property | Value |
| Physical State | Solid (Crystals) |
| Molecular Formula | C2H5NO |
| Molecular Weight | 59.07 g/mol |
| Melting Point | 79-81 °C |
| Boiling Point | 221 °C |
| Solubility | Soluble in water |
| GHS Hazard Statements | H351: Suspected of causing cancer |
Experimental Protocols
In the absence of a specific SDS, no experimental protocols for the disposal of this compound can be cited. The general procedure for neutralization of acidic or basic waste, if applicable, would involve the slow addition of a neutralizing agent while monitoring the pH in a fume hood and an ice bath to control any exothermic reaction.[2]
Disposal Workflow
The following diagram outlines the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of laboratory chemical waste.
By adhering to these general principles and, most importantly, by consulting with certified safety professionals, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youthfilter.com [youthfilter.com]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling n-(6-aminohexyl)acetamide
Hazard Summary and Personal Protective Equipment (PPE)
While detailed toxicological data for n-(6-aminohexyl)acetamide is limited, compounds with similar functional groups (amides and primary amines) may cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2] Therefore, a cautious approach to handling is warranted.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat. For larger scale operations, consider additional protective clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] If dusts are generated, respiratory protection may be required. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and any known hazards.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When weighing, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of any dust.
-
Use appropriate tools (spatulas, etc.) to handle the solid material, and decontaminate them after use.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing papers, paper towels) in a dedicated, labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Container Labeling and Storage:
-
Label all waste containers as "Hazardous Waste" and clearly list the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste through your institution's licensed hazardous waste management service in accordance with local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for safely handling and disposing of this compound.
Caption: High-level workflow for handling this compound.
Caption: Emergency response plan for spills and exposures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
